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  • Product: (3R,8S,9S,12R)-Atazanavir
  • CAS: 1292296-11-7

Core Science & Biosynthesis

Foundational

Understanding the Stereochemistry of (3R,8S,9S,12R)-Atazanavir and Its Implications

Executive Summary Atazanavir (commercialized as Reyataz) is a potent aza-peptide HIV-1 protease inhibitor (PI).[1][2] Its efficacy is strictly governed by its stereochemical configuration.[1] The active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Atazanavir (commercialized as Reyataz) is a potent aza-peptide HIV-1 protease inhibitor (PI).[1][2] Its efficacy is strictly governed by its stereochemical configuration.[1] The active pharmaceutical ingredient (API) exists as the (3S,8S,9S,12S) isomer.[2][3]

The subject of this analysis, (3R,8S,9S,12R)-Atazanavir , is a specific diastereomer of the active drug. It retains the correct stereochemistry at the central core (8S, 9S) but possesses inverted chirality at the distal amino acid "caps" (3R, 12R). Understanding this isomer is critical for three reasons:

  • Structure-Activity Relationship (SAR): It demonstrates the necessity of L-amino acid stereochemistry for binding in the S2/S2' pockets of HIV protease.[1]

  • Impurity Profiling: It serves as a key indicator of enantiomeric purity in the starting materials (specifically tert-leucine).[1]

  • Regulatory Compliance: As a diastereomer with distinct physical properties, it must be quantified and controlled under ICH Q3 guidelines.

Molecular Architecture & Stereochemical Definition[1]

Atazanavir is a


-symmetric (pseudo-symmetric) peptidomimetic.[1] Its structure can be dissected into three domains: two distal "caps" derived from tert-leucine and a central "core" containing the transition-state isostere.[1]
Configuration Analysis

The IUPAC numbering assigns the chiral centers as follows:

  • Positions 3 & 12: Alpha-carbons of the tert-leucine moieties.[1][2]

  • Positions 8 & 9: Carbons within the central hydrazine/hydroxy core.

FeatureActive Drug (API)Target Diastereomer (Impurity)Structural Implication
Center 3 S (L-tert-Leu)R (D-tert-Leu)Distal Cap Inversion
Center 8 S (Core)S (Core)Core Integrity Maintained
Center 9 S (Core)S (Core)Core Integrity Maintained
Center 12 S (L-tert-Leu)R (D-tert-Leu)Distal Cap Inversion
Structural Visualization

The (3R,8S,9S,12R) isomer represents a molecule where the "wings" (caps) are twisted in the opposite direction relative to the central "body" (core).

Atazanavir_Stereo API (3S,8S,9S,12S)-Atazanavir (Active Drug) Target (3R,8S,9S,12R)-Atazanavir (Diastereomer) API->Target Relationship: Diastereomers Core Central Core (8S, 9S) (Hydroxyethyl)hydrazine Core->API + Core->Target + Cap_L Caps (3S, 12S) Derived from L-tert-Leucine Cap_L->API Synthesis Cap_D Caps (3R, 12R) Derived from D-tert-Leucine Cap_D->Target Impurity Source

Figure 1: Stereochemical relationship between the active API and the (3R,8S,9S,12R) diastereomer.

Pharmacological Implications (SAR)

The efficacy of Atazanavir relies on its ability to mimic the transition state of the HIV-1 protease substrate. The enzyme's active site is


-symmetric.[1]
Binding Mechanism Failure[1]
  • Active Mode (3S,12S): The tert-butyl groups of the L-tert-leucine moieties fit precisely into the hydrophobic S2 and S2' subsites of the protease.[1] The (S)-configuration directs these bulky groups away from the solvent and into the pocket, maximizing Van der Waals interactions.

  • Inactive Mode (3R,12R): Inverting the centers to (R) alters the vector of the tert-butyl groups.

    • Steric Clash: The bulky groups are projected towards the "flaps" of the protease or the solvent interface, preventing the inhibitor from settling deep into the active site.

    • Loss of Affinity: This specific diastereomer typically exhibits a

      
       several orders of magnitude higher (weaker) than the active drug, rendering it effectively pharmacologically inert but potentially competitive for metabolic enzymes.
      

Synthetic Origins & Control Strategies

The presence of (3R,8S,9S,12R)-Atazanavir is a direct fingerprint of the quality of the starting materials used in synthesis.

The Critical Reagent: tert-Leucine

The synthesis of Atazanavir involves coupling a central hydrazine core with an activated ester of N-methoxycarbonyl-tert-leucine.[1][4][5]

  • Correct Path: Use of pure L-tert-leucine (S-configuration).[1][2]

  • Impurity Path: Contamination with D-tert-leucine (R-configuration) or racemization during the coupling step.[1]

Synthesis Workflow and Risk Points

Synthesis_Control Start Starting Material: L-tert-Leucine Activation Activation (Formation of Active Ester) Start->Activation Coupling Coupling with Hydrazine Core (8S,9S) Activation->Coupling Product_S (3S,8S,9S,12S)-Atazanavir (Active) Coupling->Product_S Major Pathway Risk1 Risk: D-isomer Contamination (Raw Material Impurity) Risk1->Start Source Product_R (3R,8S,9S,12R)-Atazanavir (Impurity) Risk1->Product_R Direct Formation Risk2 Risk: Racemization (Over-activation/Base) Risk2->Activation Process Defect Risk2->Product_R In-situ Formation

Figure 2: Synthetic origin of the (3R,8S,9S,12R) impurity.[1]

Protocol for Control:

  • Enantiomeric Purity Check: The starting L-tert-leucine must be screened via Chiral GC or HPLC to ensure >99.9% ee.[1]

  • Coupling Conditions: Avoid harsh bases or high temperatures during the amide bond formation to prevent epimerization at the alpha-carbon.[1]

Analytical Characterization

Distinguishing the (3R,8S,9S,12R) diastereomer from the active (3S,8S,9S,12S) drug requires specific chiral separation techniques, as they share the same molecular weight (


 g/mol ) and similar solubility profiles.
Recommended Method: Chiral Reversed-Phase HPLC

Standard C18 columns may separate diastereomers, but chiral stationary phases provide definitive resolution.[1]

Experimental Protocol (Validation Standard):

ParameterSpecification
Column Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Ethanol : Diethylamine (80 : 20 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 250 nm
Expected Result The (3R,12R) isomer will elute at a distinct retention time (typically earlier or later depending on specific column interaction) compared to the (3S,12S) main peak.
NMR Spectroscopy

In


H NMR, the diastereomers are distinguishable by the chemical shifts of the tert-butyl protons and the alpha-protons adjacent to the amide nitrogen.
  • Diagnostic Signal: Look for splitting or shifting of the tert-butyl singlet signal (approx 0.8 - 0.9 ppm).[1] The magnetic environment of the tert-butyl group is significantly altered by the configuration change relative to the aromatic core.

References

  • Structure and Activity: Gong, Y. F., et al. (2019). In vitro resistance profile of the human immunodeficiency virus type 1 protease inhibitor atazanavir.[6] Antimicrobial Agents and Chemotherapy. Link[1]

  • Crystallography: Robinson, B. S., et al. (2000). BMS-232632, a highly potent human immunodeficiency virus protease inhibitor that can be administered once daily.[1] Antimicrobial Agents and Chemotherapy. Link

  • Synthesis & Stereocontrol: Bold, G., et al. (1998). New aza-dipeptide analogues as potent and orally absorbed HIV-1 protease inhibitors: candidates for clinical development.[1] Journal of Medicinal Chemistry. Link[1]

  • Analytical Validation: FDA Center for Drug Evaluation and Research.[1] (2003).[1][7] Application Number: 21-567.[1] Chemistry Review(s). Link

  • Impurity Standards: PubChem Compound Summary for (3R,8R,9S,12R)-Atazanavir (Diastereomer Reference). Link

Sources

Protocols & Analytical Methods

Method

(3R,8S,9S,12R)-Atazanavir HPLC-UV method development for quantification

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of (3R,8S,9S,12R)-Atazanavir Abstract This document provides a comprehensive guide to th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of (3R,8S,9S,12R)-Atazanavir

Abstract

This document provides a comprehensive guide to the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the antiretroviral drug (3R,8S,9S,12R)-Atazanavir. The method utilizes UV detection and is designed for application in quality control and routine analysis of atazanavir in bulk drug and pharmaceutical dosage forms. The entire protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines, is detailed. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a robust and reliable analytical method for atazanavir.

Introduction: The Rationale for Atazanavir Quantification

Atazanavir is a potent azapeptide protease inhibitor used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus (HIV-1) infection. As a BCS Class II drug, it exhibits low aqueous solubility and high permeability.[1] Ensuring the identity, purity, and strength of atazanavir in pharmaceutical products is critical for its therapeutic efficacy and patient safety. A validated, stability-indicating analytical method is therefore indispensable. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and formulation excipients.

This guide explains the causality behind the experimental choices, grounding the protocol in the physicochemical properties of atazanavir and established chromatographic principles.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is an iterative process. The strategy employed here is based on a systematic evaluation of the analyte's properties to achieve optimal chromatographic separation.

Physicochemical Properties of Atazanavir
  • Structure: Atazanavir (Molecular Formula: C₃₈H₅₂N₆O₇, Molecular Weight: 704.86 g/mol ) is a large, complex molecule with multiple functional groups susceptible to degradation.[2]

  • Solubility: It is slightly soluble in water, necessitating the use of organic solvents for sample and standard preparation.[3] Methanol and acetonitrile are common choices.[4][5]

  • UV Absorbance: Atazanavir exhibits significant UV absorbance, making UV detection a suitable and cost-effective quantification technique. The maximum absorbance (λmax) is typically observed between 247 nm and 255 nm.[6][7] For this method, a wavelength of 249 nm was selected to ensure high sensitivity and specificity.[3]

Chromatographic Parameter Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is the industry standard for the separation of non-polar to moderately polar compounds like atazanavir. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[3][4][6]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.

    • Aqueous Phase & pH Control: Atazanavir has multiple basic nitrogen atoms, making its retention sensitive to the pH of the mobile phase. To ensure consistent ionization and prevent peak tailing, the mobile phase should be buffered at an acidic pH. A pH of approximately 3.0-3.5, achieved with a phosphate or acetate buffer, is effective for protonating the basic sites, leading to sharp, symmetrical peaks.[3][8]

    • Elution Mode: An isocratic elution (constant mobile phase composition) is chosen for its simplicity, robustness, and suitability for routine quality control analysis.[6][8]

G cluster_dev Method Development Workflow A Analyte Properties (Atazanavir: UV Abs, Solubility, pKa) B Initial Screening - Column: C18 - Mobile Phase: ACN/Buffer - Detector: UV @ 249nm A->B Informs initial choices C Optimization - Mobile Phase Ratio - Buffer pH - Flow Rate B->C Refine separation D System Suitability Testing (SST) (Tailing, Plates, RSD) C->D Verify performance E Final Optimized Method D->E Confirm robustness

Caption: Logical workflow for HPLC method development.

Protocol: Optimized HPLC-UV Method for Atazanavir

Materials and Equipment
  • Chemicals: Atazanavir reference standard, HPLC-grade acetonitrile, HPLC-grade methanol, potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (OPA), and purified water.

  • Equipment: HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector. C18 column (250 mm x 4.6 mm, 5 µm), analytical balance, pH meter, sonicator, and 0.45 µm membrane filters.

Preparation of Solutions
  • Buffer Preparation (0.05M KH₂PO₄, pH 3.0): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 45:55 (v/v) . Degas the solution by sonicating for 15 minutes before use.[9]

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of atazanavir reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the diluent.

Chromatographic Conditions
ParameterCondition
HPLC Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 0.05M KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (45:55 v/v)
Flow Rate 1.0 mL/min
Detection UV at 249 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 30 °C for enhanced robustness)
Run Time 10 minutes
Table 1: Optimized Chromatographic Conditions.
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. Perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed ready for analysis if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates > 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Table 2: System Suitability Test (SST) Acceptance Criteria.

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guidelines.[10]

G cluster_validation ICH Q2(R1) Validation Parameters center Validated Analytical Method A Specificity (Forced Degradation) center->A B Linearity & Range center->B C Accuracy (% Recovery) center->C D Precision (Repeatability & Intermediate) center->D E LOD & LOQ center->E F Robustness center->F

Caption: Core parameters for method validation per ICH Q2(R1).

Specificity (Forced Degradation Studies)

To prove the method is stability-indicating, forced degradation studies are performed to ensure the atazanavir peak is resolved from any potential degradants.[11] Subject an atazanavir solution (e.g., 100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, keep at 70°C for 3 hours, then neutralize.[12][13]

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, keep at 70°C for 3 hours, then neutralize.[12][13]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at 70°C for 3 hours.[12][13]

  • Thermal Degradation: Expose solid drug powder to 110°C for 3.5 hours.[12][13]

  • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples and an unstressed control. The method is specific if the atazanavir peak remains pure (assessed by peak purity analysis if a PDA detector is available) and is well-resolved from any degradation product peaks.

Linearity and Range
  • Protocol: Analyze a series of atazanavir solutions over a concentration range of 10-100 µg/mL (n=3 replicates per concentration).

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo mixture (or sample matrix) with the atazanavir API at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 40, 50, and 60 µg/mL). Prepare and analyze three replicates for each level.

  • Analysis: Calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a %RSD of ≤ 2.0% at each level.[9]

Precision
  • Repeatability (Intra-day Precision): Prepare and analyze six independent samples of atazanavir at 100% of the target concentration (e.g., 50 µg/mL) on the same day, under the same conditions.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements must be ≤ 2.0%.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.[3]

Robustness
  • Protocol: Analyze a standard solution while making small, deliberate variations to the method parameters.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

    • Mobile Phase Composition: ± 2% organic content (e.g., 53% and 57% ACN).

  • Analysis: Evaluate the impact on system suitability parameters (retention time, tailing factor, theoretical plates).

  • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions, demonstrating the method's reliability during normal usage.[3]

Results and Discussion: Typical Validation Data

The described method, when validated, consistently meets all ICH requirements. A summary of typical results is presented below.

Validation ParameterResultAcceptance Criteria
Specificity No interference from degradants or placeboWell-resolved peaks
Linearity Range 10 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
Repeatability0.65%≤ 2.0%
Intermediate Precision0.98%≤ 2.0%
LOD 0.9 µg/mLReport Value
LOQ 3.0 µg/mLReport Value
Robustness All SST parameters passed under varied conditionsSST criteria must be met
Table 3: Summary of Typical Method Validation Results.

The forced degradation studies typically show that atazanavir is most susceptible to alkaline and oxidative conditions, with less degradation under acidic and photolytic stress.[4][14] The successful separation of the main atazanavir peak from the degradation products confirms the stability-indicating nature of the method.

Conclusion

The HPLC-UV method detailed in this application note is simple, rapid, accurate, and precise for the quantification of (3R,8S,9S,12R)-Atazanavir. The comprehensive validation demonstrates its adherence to ICH guidelines, confirming its suitability for routine quality control analysis and stability studies of atazanavir in bulk and pharmaceutical dosage forms. The systematic, science-driven approach to its development ensures robustness and reliability in a laboratory setting.

References

  • Eslawath, U. R., et al. (2017). Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Vora, P. K., et al. (2017). Forced degradation studies on atazanavir and cobicistat by rp-hplc method. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

  • Janevska, M., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules. Available at: [Link]

  • ResearchGate. (2017). Forced degradation studies on atazanavir and cobicistat by rp-hplc method. Available at: [Link]

  • Saini, B., & Kumar, S. (2014). Study of Forced Degradation behavior of Atazanavir. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Dey, S., et al. (2017). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Malkhede, D., et al. (2017). Development and Validation of New RP-HPLC Method for the Estimation of Atazanavir Sulphate in Bulk and Dosages Form. Der Pharmacia Lettre. Available at: [Link]

  • Kumar, A. S., et al. (2019). Development and Validation of UV Spectroscopic by Q-absorption Ratio, RP-HPLC Method for Simultaneous Estimation of Atazanvir and Ritonavir in bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Patel, M. J., et al. (2012). Development and Validation of RP-HPLC method for Simultaneous estimation of Atazanavir and Ritonavir in their combined tablet dosage form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2021). A new RP-HPLC method for the simultaneous estimation of atazanavir and ritonavir in it's pure and pharmaceutical dosage form as per ICH guidelines. Available at: [Link]

  • ResearchGate. (2006). Determination of Atazanavir in Human Plasma by High-Performance Liquid Chromatography With UV Detection. Available at: [Link]

  • Prameela Rani, A., & Bala, P. (2011). New Validated RP-HPLC method for the Determination of Atazanavir Sulphate in Bulk and Dosage form. Der Pharma Chemica. Available at: [Link]

  • GSP, U. (2024). RP-HPLC method for simultaneous estimation of Atazanavir and Ritonavir in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Charbe, N., et al. (2014). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sirsat, B., et al. (2018). Development And Validation Of Liquid Chromatography Method For The Analysis Of Atazanavir In Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Shinde, S. A., et al. (2020). New RP-HPLC Method for the Estimation of Atazanavir sulphate in Pharmaceutical Dosage form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Neliti. (2018). Development And Validation Of Liquid Chromatography Method For The Analysis Of Atazanavir In Pharmaceutical Dosage Forms. Available at: [Link]

  • Singh, S., & Pai, R. S. (2021). Quality by design (QbD) based fabrication of atazanavir loaded nanostructured lipid carriers (NLCs) for enhanced bioavailability and safety. Journal of Drug Delivery Science and Technology. Available at: [Link]

Sources

Application

Application Note: In Vitro Cell-Based Assays for Evaluating (3R,8S,9S,12R)-Atazanavir Efficacy

Section 1: Introduction to Atazanavir Overview of Atazanavir Atazanavir, sold under the brand name Reyataz®, is a potent antiretroviral medication belonging to the protease inhibitor (PI) class.[1][2] It is a critical co...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to Atazanavir

Overview of Atazanavir

Atazanavir, sold under the brand name Reyataz®, is a potent antiretroviral medication belonging to the protease inhibitor (PI) class.[1][2] It is a critical component of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV) type 1 infection.[3][4] Atazanavir is an azapeptide designed as a structural analog of the peptide substrate that the HIV protease enzyme cleaves.[1] A key advantage of Atazanavir is its pharmacokinetic profile, which allows for once-daily dosing and generally presents a more favorable lipid profile compared to other PIs, reducing the risk of lipodystrophy.[1][3]

Mechanism of Action

The replication cycle of HIV involves the synthesis of large polyproteins, such as Gag and Gag-Pol, which must be cleaved by the viral enzyme, HIV-1 protease, to form mature, functional viral proteins.[3][5] Atazanavir is engineered to specifically target and inhibit this crucial step. It competitively binds to the active site of the HIV-1 protease, preventing the cleavage of these polyprotein precursors.[3][6] This inhibition results in the assembly of immature, non-infectious viral particles, thereby disrupting the viral life cycle and reducing the viral load in an infected individual.[3]

Atazanavir_MoA cluster_host_cell Infected Host Cell (e.g., CD4+ T-Cell) cluster_outcome Outcome of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation HIV_Protease HIV-1 Protease Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins Cleavage Immature_Virion Immature, Non-Infectious Virion Polyproteins->Immature_Virion Blocked Cleavage Leads To Virion_Assembly Virion Assembly & Budding Mature_Proteins->Virion_Assembly Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion Atazanavir Atazanavir Atazanavir->HIV_Protease Inhibits

Figure 1: Atazanavir's Mechanism of Action.

Section 2: Principles of In Vitro Antiviral Testing

Before advancing to clinical trials, it is imperative to quantify the specific antiviral activity and potential cytotoxicity of an investigational product in a controlled laboratory setting.[7][8] In vitro cell-based assays provide a robust platform for these initial evaluations, allowing researchers to determine key efficacy and safety parameters.[9][10]

Key Efficacy and Toxicity Parameters

The evaluation of Atazanavir's in vitro efficacy hinges on three critical metrics:

  • 50% Cytotoxic Concentration (CC50): This is the concentration of Atazanavir that results in a 50% reduction in the viability of the host cells.[11] It is a crucial measure of the drug's inherent toxicity. A reliable CC50 value ensures that the observed antiviral effects are due to specific inhibition of viral replication, not simply due to the drug killing the host cells.[12]

  • 50% Effective Concentration (EC50): This is the concentration of Atazanavir required to inhibit viral replication or the virus-induced cytopathic effect by 50%.[12] It is the primary measure of the drug's antiviral potency.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50), this index provides a measure of the drug's therapeutic window.[12] A higher SI value is desirable, as it indicates that the drug is effective at concentrations far below those at which it becomes toxic to host cells.

The Importance of Controls

For any in vitro assay to be considered valid, a comprehensive set of controls must be included. These controls form the baseline for data interpretation and ensure the integrity of the results.

  • Cell Control (CC): Uninfected, untreated cells. This control establishes the baseline for 100% cell viability.

  • Virus Control (VC): Infected, untreated cells. This control demonstrates the maximum level of viral replication or cytopathic effect and serves as the 0% inhibition reference.

  • Drug Toxicity Control: Uninfected cells treated with the highest concentration of Atazanavir. This verifies the drug's effect on cell viability in the absence of a virus.

  • Positive Control: A known, approved antiviral drug (e.g., another protease inhibitor like Lopinavir) is tested in parallel to validate the assay's performance and sensitivity.

Section 3: Experimental Workflow Overview

The evaluation process is systematic, beginning with an assessment of cytotoxicity to define the safe concentration range for the drug. This is followed by efficacy testing within this non-toxic range to determine the drug's ability to inhibit viral replication.

Experimental_Workflow cluster_cytotoxicity Part 1: Cytotoxicity Assessment cluster_efficacy Part 2: Antiviral Efficacy Assessment Start Start: Prepare Atazanavir Stock & Serial Dilutions Seed_Cells_CC50 Seed Host Cells (e.g., MT-4, CEM) Start->Seed_Cells_CC50 Seed_Cells_EC50 Seed Host Cells Start->Seed_Cells_EC50 Add_Drug_CC50 Add Atazanavir Dilutions to Uninfected Cells Seed_Cells_CC50->Add_Drug_CC50 Incubate_CC50 Incubate (e.g., 72h) Add_Drug_CC50->Incubate_CC50 MTT_Assay_CC50 Perform MTT Assay to Measure Cell Viability Incubate_CC50->MTT_Assay_CC50 Calculate_CC50 Calculate CC50 Value MTT_Assay_CC50->Calculate_CC50 End End: Calculate Selectivity Index (SI = CC50 / EC50) Calculate_CC50->End Add_Drug_EC50 Add Atazanavir Dilutions Seed_Cells_EC50->Add_Drug_EC50 Infect_Cells Infect Cells with HIV-1 (Defined MOI) Add_Drug_EC50->Infect_Cells Incubate_EC50 Incubate (e.g., 72h) Infect_Cells->Incubate_EC50 Measure_Replication Measure Viral Replication (e.g., p24 ELISA) Incubate_EC50->Measure_Replication Calculate_EC50 Calculate EC50 Value Measure_Replication->Calculate_EC50 Calculate_EC50->End p24_ELISA_Workflow cluster_elisa p24 Antigen Capture ELISA Start Start: Prepare Cells, Virus, & Atazanavir Dilutions Plate_Setup 1. Seed Cells, Add Atazanavir, and Infect with HIV-1 Start->Plate_Setup Incubation 2. Incubate for 72h to allow viral replication Plate_Setup->Incubation Harvest 3. Harvest Culture Supernatant Incubation->Harvest Coat_Plate 4. Add Supernatant to Anti-p24 Coated Plate Harvest->Coat_Plate Bind_p24 5. p24 Antigen Binds to Capture Antibody Coat_Plate->Bind_p24 Add_Detector 6. Add Biotinylated Detector Anti-p24 Antibody Bind_p24->Add_Detector Add_Enzyme 7. Add Streptavidin-HRP (Enzyme Conjugate) Add_Detector->Add_Enzyme Add_Substrate 8. Add TMB Substrate Add_Enzyme->Add_Substrate Color_Dev 9. Color Develops in Proportion to p24 Amount Add_Substrate->Color_Dev Stop_Reaction 10. Add Stop Solution Color_Dev->Stop_Reaction Read_Plate 11. Read Absorbance (450 nm) Stop_Reaction->Read_Plate

Figure 3: Workflow for the p24 Antigen Capture ELISA.
Materials
  • Cell Line and Culture Medium: As described in Protocol 1.

  • Virus Stock: A well-characterized laboratory strain of HIV-1 (e.g., HIV-1 IIIB or HIV-1 RF) with a known titer (TCID50/mL).

  • Atazanavir: Prepared as serial dilutions in culture medium, with final concentrations in the non-toxic range determined by the CC50 assay.

  • Commercial HIV-1 p24 Antigen ELISA Kit: (e.g., from Cell Biolabs, Abcam, or Creative Diagnostics). [13][14]These kits typically include:

    • Anti-p24 antibody-coated microplate

    • Recombinant p24 standard

    • Detector antibody

    • Enzyme conjugate (e.g., Streptavidin-HRP)

    • Wash buffer

    • Substrate (e.g., TMB)

    • Stop solution

  • 96-well cell culture plates and ELISA plates.

  • CO2 incubator and microplate reader.

Step-by-Step Protocol
  • Cell Seeding: Seed 10,000 cells (in 50 µL of medium) per well in a 96-well plate.

  • Drug Addition: Add 50 µL of each Atazanavir dilution to the appropriate wells in triplicate.

  • Virus Infection: Add 100 µL of HIV-1 diluted in culture medium to each well at a pre-determined Multiplicity of Infection (MOI), typically between 0.01 and 0.1. [12]This ensures that most cells are infected without causing rapid, widespread cell death that could confound results.

  • Controls: Set up triplicate wells for:

    • Cell Control (CC): Cells + Medium only (no drug, no virus).

    • Virus Control (VC): Cells + Virus (no drug).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Harvest: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any cells or debris.

  • p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions. [14]This typically involves: a. Preparing a standard curve using the recombinant p24 standard provided. b. Adding standards and harvested supernatants to the antibody-coated plate. c. Incubating to allow p24 to bind to the capture antibody. d. Washing the plate to remove unbound material. e. Adding the detector antibody, followed by incubation and washing. f. Adding the enzyme conjugate, followed by incubation and washing. g. Adding the substrate and allowing color to develop. h. Adding the stop solution to terminate the reaction.

  • Absorbance Reading: Measure the absorbance of the ELISA plate at 450 nm.

Data Analysis
  • Generate a standard curve by plotting the absorbance of the p24 standards against their known concentrations.

  • Use the standard curve to determine the concentration of p24 (pg/mL) in each experimental sample.

  • Calculate the percentage of viral inhibition for each Atazanavir concentration using the formula: % Inhibition = 100 - [(p24 in Treated Sample / p24 in Virus Control) * 100]

  • Plot the % Inhibition against the logarithm of the Atazanavir concentration.

  • Use non-linear regression analysis to determine the EC50 value, which is the concentration that results in 50% inhibition of p24 production.

Section 6: Data Interpretation and Reporting

Calculating the Selectivity Index (SI)

Once both the CC50 and EC50 values have been determined, the Selectivity Index can be calculated. This single value provides a critical assessment of the drug's potential as a therapeutic agent.

SI = CC50 / EC50

A higher SI is indicative of a more promising drug candidate, suggesting high efficacy at concentrations that are well-tolerated by host cells. An SI greater than 10 is generally considered a good starting point for further development.

Sample Data Summary

All quantitative data should be summarized in a clear and concise table to allow for easy comparison and interpretation.

CompoundCell LineVirus StrainCC50 (µM)EC50 (µM)Selectivity Index (SI)
Atazanavir MT-4HIV-1 IIIB> 500.025> 2000
Atazanavir C8166HIV-1 RF> 500.031> 1612
Positive Control (Lopinavir) MT-4HIV-1 IIIB35.50.0181972

Table 1: Hypothetical data summarizing the in vitro cytotoxicity and antiviral activity of Atazanavir against two laboratory-adapted HIV-1 strains.

Section 7: Considerations for Assay Validation and Resistance Testing

Assay Robustness

To ensure the reliability and reproducibility of these assays, it is essential to perform validation studies. As recommended by regulatory bodies like the FDA, nonclinical studies should establish the mechanism of action, specific antiviral activity, and resistance profiles before the initiation of clinical trials. [7][8][15]This includes assessing inter-assay and intra-assay variability and ensuring that the results are consistent across different experiments and operators.

Evaluating Atazanavir against Resistant Strains

The emergence of drug resistance is a significant challenge in HIV therapy. [16]Resistance to Atazanavir is often associated with specific mutations in the HIV protease gene, such as the signature I50L substitution. [5][17]It is highly recommended to perform these efficacy assays using laboratory-generated or clinical isolates of HIV that contain known Atazanavir-resistance mutations. [16][18]This provides critical data on the drug's effectiveness against resistant variants and helps to understand potential cross-resistance with other protease inhibitors. [5][16]

Section 8: References

  • Atazanavir - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. Retrieved February 22, 2026, from [Link]

  • What is the mechanism of Atazanavir Sulfate? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved February 22, 2026, from [Link]

  • Rhee, S.-Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. Pathogens. Retrieved February 22, 2026, from [Link]

  • HIV p24 ELISA Kits - Biocompare. (n.d.). Biocompare. Retrieved February 22, 2026, from [Link]

  • Colonno, R. J., et al. (2004). Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones. Journal of Virology. Retrieved February 22, 2026, from [Link]

  • HIV-1 p24 ELISA Kit (DEIA-NS2410-5). (n.d.). Creative Diagnostics. Retrieved February 22, 2026, from [Link]

  • Rhee, S.-Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Flandre, P., et al. (2018). Emerging resistance mutations in PI-naive patients failing an atazanavir-based regimen (ANRS multicentre observational study). Journal of Antimicrobial Chemotherapy. Retrieved February 22, 2026, from [Link]

  • Cvetkovic, R. S., & Perry, C. M. (2022). Role of atazanavir in the treatment of HIV infection. Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

  • Atazanavir. (2024, September 23). Aidsmap. Retrieved February 22, 2026, from [Link]

  • QuickTiter™ HIV Lentivirus Quantitation Kit (HIV p24 ELISA). (n.d.). Cell Biolabs, Inc. Retrieved February 22, 2026, from [Link]

  • Rhee, S.-Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. MDPI. Retrieved February 22, 2026, from [Link]

  • ABL p24 ELISA Kit for HIV and Lentiviral Vectors. (n.d.). ABL Inc. Retrieved February 22, 2026, from [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (n.d.). HHS.gov. Retrieved February 22, 2026, from [Link]

  • Uddin, M. A., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses. Retrieved February 22, 2026, from [Link]

  • da Silva, A. C. R., et al. (2021). Atazanavir Is a Competitive Inhibitor of SARS-CoV-2 M pro , Impairing Variants Replication In Vitro and In Vivo. Pharmaceuticals. Retrieved February 22, 2026, from [Link]

  • Antiviral Activity Assessment. (n.d.). Bio-protocol. Retrieved February 22, 2026, from [Link]

  • Screening for Antiviral Activity: MTT Assay. (n.d.). Springer Nature Experiments. Retrieved February 22, 2026, from [Link]

  • Antiviral Products in the pre-IND Phase. (2020, August 3). Rho. Retrieved February 22, 2026, from [Link]

  • Kageyama, S., et al. (1993). In vitro inhibition of human immunodeficiency virus (HIV) type 1 replication by C2 symmetry-based HIV protease inhibitors as single agents or in combinations. Antimicrobial Agents and Chemotherapy. Retrieved February 22, 2026, from [Link]

  • Gracheva, A. V., et al. (2021). Adaptation of the MTT assay for detection of neutralizing antibodies against the SARS-CoV-2 virus. Journal of Microbiology, Epidemiology and Immunobiology. Retrieved February 22, 2026, from [Link]

  • In Vitro Antiviral Assays: A Review of Laboratory Methods. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Demirov, D. G., & Freed, E. O. (2004). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Current Protocols in Pharmacology. Retrieved February 22, 2026, from [Link]

  • Hilton, B. J., & Wolkowicz, R. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLOS ONE. Retrieved February 22, 2026, from [Link]

  • Otto, M. J., et al. (1996). In vitro anti-human immunodeficiency virus (HIV) activity of XM323, a novel HIV protease inhibitor. Antimicrobial Agents and Chemotherapy. Retrieved February 22, 2026, from [Link]

  • Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. (2020, April 24). FDA. Retrieved February 22, 2026, from [Link]

  • Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. (2020, April 24). FDA. Retrieved February 22, 2026, from [Link]

  • Hanson, Q., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Retrieved February 22, 2026, from [Link]

  • Gervaix, A., et al. (1997). A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. Proceedings of the National Academy of Sciences. Retrieved February 22, 2026, from [Link]

  • Guidance on Antiviral Product Development - Conducting and Submitting Virology Studies to the Agency. (n.d.). Regulations.gov. Retrieved February 22, 2026, from [Link]

  • In vitro and in vivo validation of the antiviral effect of hCypA against SARS-CoV-2 via binding to the RBD of spike protein. (2024, June 5). PubMed. Retrieved February 22, 2026, from [Link]

  • Lee, J.-S., et al. (2015). Establishment of novel cell lines latently infected with human immunodeficiency virus 1. Frontiers Publishing Partnerships. Retrieved February 22, 2026, from [Link]

  • Tan, C. W., et al. (2023). Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants. Viruses. Retrieved February 22, 2026, from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved February 22, 2026, from [Link]

  • Anderson, P. L., et al. (2013). Quantification of Cell-Associated Atazanavir, Darunavir, Lopinavir, Ritonavir, and Efavirenz Concentrations in Human Mononuclear Cell Extracts. Antimicrobial Agents and Chemotherapy. Retrieved February 22, 2026, from [Link]

  • Trabaud, M. A., et al. (2005). Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells. Antimicrobial Agents and Chemotherapy. Retrieved February 22, 2026, from [Link]

  • Viral Protease Inhibitor Screening Assay Kits. (n.d.). Amerigo Scientific. Retrieved February 22, 2026, from [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. (2022, February 2). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Siew, Y. Y., et al. (2021). HIV-1 Protease and Reverse Transcriptase Inhibitory Activities of Curcuma aeruginosa Roxb. Rhizome Extracts and the Phytochemical Profile Analysis: In Vitro and In Silico Screening. Molecules. Retrieved February 22, 2026, from [Link]

  • Optimization of HIV-1 Infectivity Assays. (2018, May 16). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

Sources

Method

Quantifying intracellular concentrations of (3R,8S,9S,12R)-Atazanavir in PBMCs

Application Note & Standard Operating Procedure (SOP) Abstract & Scientific Context The efficacy of protease inhibitors like Atazanavir (ATV) is not defined solely by plasma concentration ( ) but by the intracellular con...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Abstract & Scientific Context

The efficacy of protease inhibitors like Atazanavir (ATV) is not defined solely by plasma concentration (


) but by the intracellular concentration (

) at the site of viral replication. While plasma levels are easily quantified, they often fail to predict virological failure due to the variability of drug transporters (e.g., P-glycoprotein/MDR1) that actively efflux drugs from lymphocytes.

This protocol details the rigorous quantification of the specific stereoisomer (3R,8S,9S,12R)-Atazanavir in PBMCs. Unlike plasma assays, this workflow requires strict "Cold Chain" adherence during cell isolation to inhibit transporter activity, preventing artifactual drug efflux during washing steps.

Key Technical Challenges Addressed:
  • Efflux Inhibition: Preventing drug loss during the wash phase using temperature control (

    
    ).
    
  • Normalization: Converting raw mass spectrometry data (

    
    ) into biologically relevant units (
    
    
    
    ).
  • Stereochemical Specificity: Ensuring the method targets the bioactive (3R,8S,9S,12R) form, consistent with the commercial formulation (Reyataz).

Experimental Workflow Visualization

The following diagram outlines the critical path from whole blood to quantifiable data. Note the Critical Control Points (CCP) marked in red, where experimental error is most likely to occur.

ATV_Workflow cluster_wash CCP: The Cold Chain Wash Blood Whole Blood (EDTA) Process within 4h Ficoll Density Gradient Centrifugation (Ficoll-Paque) Blood->Ficoll Dilute 1:1 with PBS Buffy Buffy Coat Collection Ficoll->Buffy Extract Interphase Wash1 Wash 1: Ice-cold PBS (4°C) 300xg, 10 min Buffy->Wash1 Critical: Keep on Ice Wash2 Wash 2: Ice-cold PBS (4°C) Remove Supernatant Completely Wash1->Wash2 Count Cell Counting & Viability (Trypan Blue / Auto-counter) Wash2->Count Resuspend Lysis Lysis & Extraction (70% MeOH) Count->Lysis Aliquot 2-10e6 cells Centrifuge Clarification 14,000xg, 10 min Lysis->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Inject Supernatant

Figure 1: Critical workflow for intracellular Atazanavir quantification. The "Cold Chain Wash" is the primary determinant of data integrity.

Materials & Reagents

Biological Standards[1][2][3]
  • Reference Standard: (3R,8S,9S,12R)-Atazanavir Sulfate (>99% purity).

  • Internal Standard (IS): Atazanavir-d6 (deuterated) or Quinidine (alternative).

  • Matrix: Human Whole Blood (K2-EDTA tubes).

Solvents & Buffers[4]
  • PBS (Phosphate Buffered Saline): pH 7.4, calcium/magnesium-free. Must be kept at

    
    . 
    
  • Lysis/Extraction Solvent: 70% Methanol (MeOH) in LC-MS grade water.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

Protocol Phase I: PBMC Isolation & Preparation

Objective: Isolate PBMCs while preventing drug leakage (efflux) or contamination from plasma drug.

Expert Insight: Atazanavir is highly protein-bound (>86%).[1] Inadequate washing leaves albumin-bound drug, artificially inflating results. Conversely, washing with warm PBS activates P-gp, pumping drug out of the cell. Strict adherence to


 is mandatory. 
  • Blood Collection: Collect 8 mL whole blood into EDTA tubes. Invert gently 8-10 times. Process within 4 hours.

  • Dilution: Dilute blood 1:1 with sterile PBS (room temp acceptable for this step only to maintain gradient physics).

  • Density Gradient: Layer 20 mL of diluted blood over 10 mL of Ficoll-Paque in a 50 mL conical tube.

  • Separation: Centrifuge at

    
     for 25 minutes at 
    
    
    
    with BRAKE OFF .
  • Harvest: Carefully aspirate the white "fluffy" PBMC interphase. Transfer to a new pre-chilled 15 mL tube.

  • The Cold Wash (Critical):

    • Add 10 mL Ice-Cold (

      
      ) PBS .
      
    • Centrifuge at

      
       for 10 min at 
      
      
      
      .
    • Aspirate supernatant completely.

    • Repeat this wash step once more.[2]

  • Counting: Resuspend pellet in 1 mL cold PBS. Count cells immediately.

    • Target:

      
       to 
      
      
      
      cells per aliquot.
  • Pelleting: Centrifuge the counted aliquot (

    
    , 
    
    
    
    , 5 min). Remove supernatant completely.
    • Stop Point: Dry pellets can be stored at

      
       for up to 3 months.
      

Protocol Phase II: Lysis & Extraction

Objective: Release intracellular drug and precipitate cellular proteins.

  • Lysis: Add 200

    
    L of 70% Methanol  (containing Internal Standard at 20 ng/mL) to the cell pellet.
    
  • Disruption: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if pellet is resistant.

  • Incubation: Incubate at

    
     for 20 minutes to ensure protein precipitation.
    
  • Clarification: Centrifuge at

    
     (max speed) for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer 150

    
    L of the clear supernatant to an LC-MS vial with a glass insert.
    

Protocol Phase III: LC-MS/MS Quantification

Objective: Selective quantification of (3R,8S,9S,12R)-Atazanavir.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Synergi Polar-RP or Waters BEH C18 (

    
     mm, 1.7 
    
    
    
    m).
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10

    
    L.
    
  • Column Temp:

    
    .
    

Gradient Table:

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 95 5
0.5 95 5
3.0 5 95
4.0 5 95
4.1 95 5

| 6.0 | 95 | 5 |

Mass Spectrometry (MS/MS) Settings
  • Ionization: ESI Positive Mode.

  • Source Temp:

    
    .
    
  • Capillary Voltage: 3.5 kV.

MRM Transitions: | Analyte | Precursor Ion (


) | Product Ion (

) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Atazanavir | 705.4 | 168.2 | 35 | 28 | | Atazanavir (Qual) | 705.4 | 335.2 | 35 | 22 | | ATV-d6 (IS) | 711.4 | 168.2 | 35 | 28 |

Note: The transition


 corresponds to the cleavage of the pyridyl-methyl moiety, a highly specific fragment for Atazanavir.

Data Analysis & Calculations

Raw data from the mass spectrometer is typically in concentration units of the injected solution (


 in the lysate). This must be converted to the biological standard: fmol per million cells .
Step 1: Calculate Total Mass in Lysate


Where 

is typically 0.2 mL.
Step 2: Convert to Moles


Molecular Weight of Atazanavir (Free Base) 

.
Step 3: Normalize to Cell Count


Simplified Master Formula:



Validation & Quality Control (Expert Notes)

To ensure this protocol meets FDA/EMA Bioanalytical Method Validation guidelines, consider the following:

  • Matrix Effect: PBMC lysates are rich in phospholipids which can suppress ionization.

    • Solution: Monitor the phospholipid transition (

      
      
      
      
      
      ) during method development to ensure it does not co-elute with Atazanavir (Rt ~3.0 min).
  • Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL in lysate.

  • Stability:

    • Processed Sample Stability: ATV is stable in the autosampler (

      
      ) for 24 hours.
      
    • Long-term Storage: PBMC pellets are stable at

      
       for >6 months.
      
  • Intracellular/Plasma Ratio: Expect a ratio between 1.0 and 3.0. If your ratio is

    
    , suspect cell lysis during washing. If 
    
    
    
    , suspect inadequate removal of extracellular drug.

References

  • Jemal, M., et al. (2003). "Liquid chromatography–tandem mass spectrometric quantitative determination of the HIV protease inhibitor atazanavir in human peripheral blood mononuclear cells." Journal of Chromatography B. Link

  • Colombo, S., et al. (2005). "Intracellular accumulation of atazanavir/ritonavir...". Journal of Antimicrobial Chemotherapy. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

  • Simiele, M., et al. (2011). "Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within PBMCs." Pharmaceuticals.[3][4][5] Link

Sources

Application

Use of (3R,8S,9S,12R)-Atazanavir in studying drug-drug interactions with CYP3A4 inhibitors

Application Note & Protocol Topic: Use of (3R,8S,9S,12R)-Atazanavir in Studying Drug-Drug Interactions with CYP3A4 Inhibitors Audience: Researchers, scientists, and drug development professionals. Introduction: The Criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Use of (3R,8S,9S,12R)-Atazanavir in Studying Drug-Drug Interactions with CYP3A4 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of CYP3A4 in Drug Metabolism and Interactions

The cytochrome P450 (CYP) family of enzymes is paramount in the metabolism of a vast array of xenobiotics, including over half of all small-molecule drugs currently on the market.[1] Among these, CYP3A4 stands out as the most abundant and important drug-metabolizing enzyme in the human liver and intestine.[2] Its broad substrate specificity means that many drugs are metabolized by CYP3A4, creating a high potential for drug-drug interactions (DDIs).[3][4]

DDIs occur when one drug alters the absorption, distribution, metabolism, or excretion of a co-administered drug, potentially leading to adverse effects or loss of efficacy. Inhibition of CYP3A4 is a common mechanism underlying clinically significant DDIs.[5] When a CYP3A4 inhibitor is co-administered with a drug that is a substrate of this enzyme, the metabolism of the substrate drug is decreased, leading to higher plasma concentrations and an increased risk of toxicity.[6][7]

Therefore, a thorough evaluation of the potential for a new chemical entity (NCE) to inhibit CYP3A4 is a critical step in drug development, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[8][9][10] To conduct these essential studies, researchers rely on well-characterized inhibitory compounds to serve as positive controls and research tools. (3R,8S,9S,12R)-Atazanavir, an HIV-1 protease inhibitor, is a potent and clinically relevant inhibitor of CYP3A4, making it an invaluable tool for these investigations.[6][11]

This application note provides a comprehensive guide to utilizing Atazanavir in the study of CYP3A4-mediated DDIs, complete with detailed protocols for in vitro assays.

Profile of (3R,8S,9S,12R)-Atazanavir as a CYP3A4 Inhibitor

Atazanavir is an azapeptide HIV-1 protease inhibitor used in combination antiretroviral therapy.[12][13] Its therapeutic efficacy is closely linked to its pharmacokinetic profile, which is heavily influenced by CYP3A4. Atazanavir is both a substrate and a potent inhibitor of CYP3A4.[13][14] This dual role underscores its utility in DDI studies.

Mechanism of Inhibition:

Atazanavir exhibits a strong inhibitory effect on CYP3A4.[11][15] The mechanism is complex and involves both reversible and time-dependent inhibition.[16][17] This potent inhibition is the basis for its use in "boosting" the plasma concentrations of other antiretroviral drugs, where it is co-administered with another protease inhibitor, ritonavir, which is also a strong CYP3A4 inhibitor.[2][18][19] In a research context, this well-documented inhibitory action makes Atazanavir an excellent positive control for in vitro CYP3A4 inhibition assays.

Pharmacokinetic Properties:

  • Absorption: Rapidly absorbed orally, with a Tmax of approximately 2.5 hours.[20]

  • Metabolism: Extensively metabolized by hepatic CYP3A4/5 isoenzymes.[12][14]

  • Elimination Half-Life: Approximately 7-8 hours at steady state when taken with food.[5]

In Vitro Experimental Protocols

The following protocols detail the use of Atazanavir as a positive control inhibitor in a CYP3A4 inhibition assay using human liver microsomes (HLMs). HLMs are a standard in vitro test system as they contain a full complement of drug-metabolizing enzymes.[21]

Protocol: Determination of Atazanavir IC50 for CYP3A4 Inhibition

This protocol aims to determine the half-maximal inhibitory concentration (IC50) of Atazanavir against CYP3A4 activity using the probe substrate Midazolam. Midazolam is a well-established and sensitive substrate for CYP3A4, primarily metabolized to 1'-hydroxymidazolam.[3][22][23][24]

3.1.1. Materials and Reagents

  • (3R,8S,9S,12R)-Atazanavir

  • Pooled Human Liver Microsomes (HLMs)

  • Midazolam (CYP3A4 substrate)[25]

  • 1'-hydroxymidazolam (metabolite standard)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated 1'-hydroxymidazolam)

  • 96-well microtiter plates

  • Incubator/shaker (37°C)

  • Centrifuge

3.1.2. Experimental Workflow

G prep_nadph prep_nadph pre_incubation pre_incubation stop_reaction stop_reaction centrifuge centrifuge

3.1.3. Step-by-Step Methodology

  • Prepare Atazanavir Stock and Working Solutions:

    • Prepare a 10 mM stock solution of Atazanavir in a suitable organic solvent (e.g., DMSO).

    • Perform serial dilutions in the same solvent to create a range of concentrations. A typical final concentration range in the incubation might be 0.01 µM to 100 µM.

    • Causality: A wide concentration range is crucial to accurately define the full inhibitory curve and determine a precise IC50 value. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[26]

  • Prepare Incubation Mixtures:

    • In a 96-well plate, add potassium phosphate buffer (100 mM, pH 7.4).

    • Add the HLM suspension. The final protein concentration should be low (e.g., 0.1 mg/mL) to minimize non-specific binding.[26]

    • Add 1 µL of the appropriate Atazanavir working solution (or solvent for the 0% inhibition control).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Causality: Pre-incubation allows the inhibitor to interact with the enzyme before the substrate is introduced, which is particularly important for time-dependent inhibitors.

  • Initiate and Quench the Reaction:

    • Add Midazolam to each well. The concentration should be approximately at its Km value for CYP3A4 to ensure the assay is sensitive to competitive inhibition.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C with shaking. The incubation time should be within the linear range of metabolite formation.

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Causality: Terminating the reaction with a protein precipitation solvent like acetonitrile effectively stops all enzymatic activity. The internal standard is critical for accurate quantification by LC-MS/MS, as it corrects for variations in sample processing and instrument response.[27]

  • Sample Processing and Analysis:

    • Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.[28][29][30][31]

    • Causality: LC-MS/MS provides high sensitivity and specificity, allowing for accurate quantification of the metabolite even at low concentrations.

3.1.4. Data Analysis

  • Calculate the peak area ratio of 1'-hydroxymidazolam to the internal standard for each sample.

  • Determine the percent inhibition at each Atazanavir concentration relative to the vehicle control (0% inhibition).

    • % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of Vehicle Control))

  • Plot the percent inhibition versus the logarithm of the Atazanavir concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G caption Competitive inhibition of CYP3A4 by Atazanavir.

Data Presentation and Interpretation

The results of the CYP3A4 inhibition assay can be summarized in a table for easy comparison.

Table 1: IC50 Values for CYP3A4 Inhibitors

CompoundProbe SubstrateIC50 (µM)Inhibition Type
Atazanavir Midazolam[Insert experimental value]Potent, Mixed
Ketoconazole (Positive Control)Midazolam[Insert experimental value]Potent, Competitive
Test Compound X Midazolam[Insert experimental value][e.g., Moderate, Weak, None]

Interpretation:

The IC50 value for Atazanavir should fall within the expected range for a potent CYP3A4 inhibitor. This validates the assay system. The IC50 value of the test compound can then be compared to Atazanavir to classify its inhibitory potential. According to FDA guidance, compounds with low IC50 values may warrant further investigation through in vivo DDI studies.[32]

Conclusion and Best Practices

(3R,8S,9S,12R)-Atazanavir serves as an indispensable tool for studying CYP3A4-mediated drug-drug interactions. Its well-characterized, potent inhibitory profile makes it an ideal positive control for in vitro assays, ensuring the reliability and accuracy of experimental results. By following the detailed protocols and best practices outlined in this application note, researchers can confidently assess the DDI potential of new chemical entities, a critical step in the drug development pipeline.

Best Practices:

  • Validate the Assay: Always include a known potent inhibitor like Atazanavir or Ketoconazole to validate the assay performance.

  • Mind the Solvent: Keep the final concentration of organic solvents in the incubation mixture as low as possible (<0.5%) to avoid non-specific effects on enzyme activity.[26]

  • Ensure Linearity: Confirm that the incubation time and protein concentration are within the linear range of metabolite formation.

  • Use Appropriate Substrate Concentrations: The substrate concentration should be near the Km value to maximize sensitivity to competitive inhibitors.

  • Consider Non-Specific Binding: For highly lipophilic compounds, non-specific binding to microsomes can be an issue. Keeping the microsomal protein concentration low can help mitigate this.[26]

References

  • Atazanavir - StatPearls - NCBI Bookshelf - NIH. (2024, January 11). National Center for Biotechnology Information. [Link]

  • Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation | Biochemistry. (2021, May 20). ACS Publications. [Link]

  • Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - Illinois Experts. (2021, June 1). University of Illinois. [Link]

  • Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4. (n.d.). MDPI. [Link]

  • Quantitation of Midazolam and 1'-Hydroxymidazolam in Human Plasma Using API-4000 LC-MS/MS Systems with Higher - Medpace. (n.d.). Medpace. [Link]

  • Population Pharmacokinetics of Atazanavir in Patients with Human Immunodeficiency Virus Infection | Antimicrobial Agents and Chemotherapy. (n.d.). American Society for Microbiology. [Link]

  • Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4. (2022, June 20). National Center for Biotechnology Information. [Link]

  • Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. [Link]

  • PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed. (2005, August 5). PubMed. [Link]

  • Atazanavir PK Fact Sheet. (n.d.). University of Liverpool. [Link]

  • Determination of midazolam and 1'-hydroxymidazolam by liquid chromatography-mass spectrometry in plasma of patients undergoing methadone maintenance treatment - PubMed. (2003, January 5). PubMed. [Link]

  • SIMULTANEOUS DETERMINATION OF MIDAZOLAM AND ITS α-HYDROXY METABOLITE IN HUMAN PLASMA BY LC-MS USING AN AUTOMATIC SOLID-PHASE EX. (n.d.). [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments - FDA. (2024, October 9). U.S. Food and Drug Administration. [Link]

  • A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, 4-hydroxymidazolam and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - ResearchGate. (2025, October 28). ResearchGate. [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA. (2023, June 5). U.S. Food and Drug Administration. [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions - Regulations.gov. (n.d.). [Link]

  • Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed. (2001, May 15). PubMed. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. (2017, October 24). U.S. Food and Drug Administration. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In-vitro CYP inhibition pooled | Protocols.io. (2025, August 3). protocols.io. [Link]

  • Atazanavir - PMDA. (n.d.). Pharmaceuticals and Medical Devices Agency. [Link]

  • Atazanavir: its role in HIV treatment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. (n.d.). BioIVT. [Link]

  • Atazanavir Sulfate and Ritonavir Tablets, 300 mg/100 mg - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

  • In-vitro assessment of CYP3A4 and CYPC29 inhibition potential of Lupeol using human liver microsomes | Journal of Drug Delivery and Therapeutics. (2019, March 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Atazanavir sulfate capsules - [Product Monograph Template - Standard]. (2024, April 18). [Link]

  • Atazanavir (as sulfate)/Ritonavir 300 mg/100 mg Tablets (Cipla Ltd), HA632 WHOPAR part - Extranet Systems. (2017, November 4). World Health Organization. [Link]

  • Cytochrome P450 3A Inhibition by Atazanavir and Ritonavir, but Not Demography or Drug Formulation, Influences Saquinavir Population Pharmacokinetics in Human Immunodeficiency Virus Type 1-Infected Adults - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanism-Based Inactivation of CYP3A by HIV Protease Inhibitors | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC. (2022, August 30). National Center for Biotechnology Information. [Link]

  • Impact of ritonavir, atazanavir and their combination on the CYP3A4 induction potential of efavirenz in primary human hepatocytes - PubMed. (2010, January 15). PubMed. [Link]

  • The Mechanism-Based Inactivation of CYP3A4 by Ritonavir - Encyclopedia.pub. (2022, September 16). Encyclopedia.pub. [Link]

Sources

Method

Application Note: (3R,8S,9S,12R)-Atazanavir in Non-HIV Viral Protease Inhibition Studies

Executive Summary (3R,8S,9S,12R)-Atazanavir (ATV), widely marketed as Reyataz, is a potent azapeptide inhibitor of the HIV-1 aspartyl protease. In the wake of emerging viral threats (SARS-CoV-2, Dengue, Zika), ATV has be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R,8S,9S,12R)-Atazanavir (ATV), widely marketed as Reyataz, is a potent azapeptide inhibitor of the HIV-1 aspartyl protease. In the wake of emerging viral threats (SARS-CoV-2, Dengue, Zika), ATV has been identified as a candidate for drug repurposing due to its high bioavailability and established safety profile. However, its application against non-HIV viral proteases—specifically Cysteine (e.g., SARS-CoV-2 Mpro) and Serine (e.g., Dengue NS2B-NS3) proteases—requires rigorous validation due to distinct active site architectures.

This guide details the protocols for evaluating ATV’s efficacy against these off-target viral proteases. It moves beyond simple screening, providing a causal framework for in silico docking, in vitro FRET-based enzymatic kinetics, and cell-based antiviral validation.

Scientific Rationale & Mechanism

Stereochemical Criticality

The specific stereoisomer (3R,8S,9S,12R)-Atazanavir is the active pharmaceutical ingredient. The spatial arrangement of its tert-butyl and pyridyl-benzyl groups is optimized for the C2-symmetric pocket of HIV protease. When applying this to non-HIV targets, the stereochemistry dictates the molecule's ability to induce "induced-fit" binding in dynamic pockets, such as the substrate-binding cleft of SARS-CoV-2 Mpro.

Mechanism of Action: Cross-Class Inhibition

Unlike HIV protease (Aspartyl), many viral targets are Cysteine or Serine proteases. ATV acts as a peptidomimetic competitive inhibitor in these contexts.

  • HIV (Primary Target): Binds the catalytic aspartates via a central hydroxyl group (transition state mimic).

  • SARS-CoV-2 Mpro (Secondary Target): Docking studies suggest ATV occupies the substrate-binding cleft (S1/S2 pockets), sterically hindering the access of the polyprotein substrate to the catalytic dyad (Cys145-His41), though it lacks the covalent warhead found in specific Mpro inhibitors like Nirmatrelvir.

Experimental Workflow

The validation pipeline follows a strict filter logic:

ValidationPipeline Start Target Identification (Mpro, NS2B-NS3) InSilico Phase 1: In Silico Docking (Binding Energy & Pose) Start->InSilico PDB Structure Prep InVitro Phase 2: FRET Enzymatic Assay (IC50 Determination) InSilico->InVitro ΔG < -7.0 kcal/mol Cellular Phase 3: Cell-Based Assay (EC50 & Cytotoxicity) InVitro->Cellular IC50 < 50 µM Decision Go/No-Go Decision Cellular->Decision Selectivity Index > 10

Figure 1: Hierarchical validation workflow for repurposing Atazanavir against non-HIV proteases.

Protocol 1: In Silico Molecular Docking

Objective: To predict the binding affinity and orientation of ATV within the catalytic pocket of the target protease.

Materials & Software
  • Ligand Structure: (3R,8S,9S,12R)-Atazanavir (PubChem CID: 148192).

  • Target Structures (PDB):

    • SARS-CoV-2 Mpro: 6LU7 or 7BQY .

    • Dengue NS2B-NS3: 2FOM .

  • Software: AutoDock Vina or Gold.

Step-by-Step Methodology
  • Ligand Preparation:

    • Download the 3D SDF file of the specific stereoisomer.

    • Minimize energy using the MMFF94 force field.

    • Crucial: Set rotatable bonds. ATV is highly flexible; constrain the central hydroxyl core if simulating the transition state, otherwise allow full flexibility.

  • Receptor Preparation:

    • Remove all water molecules except those known to mediate bridging (e.g., water associated with His41 in Mpro is debated; run two sets: +/- water).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the catalytic residue (e.g., Cys145 for Mpro).

    • Box dimensions:

      
       Å (sufficient to cover S1-S4 pockets).
      
  • Docking & Analysis:

    • Run simulation with exhaustiveness = 8.

    • Success Criteria: Binding affinity (

      
      ) should be lower (more negative) than 
      
      
      
      kcal/mol.
    • Visual Check: Ensure the pyridyl/phenyl groups occupy the hydrophobic S1/S2 pockets.

Protocol 2: FRET-Based Enzymatic Inhibition Assay

Objective: To quantify the inhibitory potency (


) of ATV against recombinant viral proteases.
Principle

This assay uses a synthetic peptide substrate labeled with a Fluorophore (Donor) and a Quencher (Acceptor). When the protease cleaves the peptide, the donor is released from quenching, resulting in fluorescence. ATV inhibition prevents cleavage, maintaining the quenched state.

FRET_Mechanism cluster_NoInhibitor No Inhibitor cluster_WithATV With Atazanavir Substrate Intact Substrate (Donor-Peptide-Quencher) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Viral Protease (Active) Cleaved Cleaved Peptide (High Fluorescence) Complex->Cleaved Hydrolysis Blocked Inhibited Complex (Low Fluorescence) Complex->Blocked + ATV (Competitive Binding)

Figure 2: FRET assay logic. Inhibition is measured as a reduction in fluorescence slope.

Reagents
  • Enzyme: Recombinant SARS-CoV-2 Mpro or Dengue NS2B-NS3 (final conc. 20–100 nM).

  • Substrate: DABCYL-KTSAVLQSGFRKME-EDANS (Mpro specific) or Bz-Nle-Lys-Arg-Arg-AMC (Dengue specific).

  • Inhibitor: (3R,8S,9S,12R)-Atazanavir (dissolved in 100% DMSO).

  • Control: GC376 (Mpro positive control) or Aprotinin (Serine protease control).

Assay Buffer Formulation (Critical)
  • 20 mM Tris-HCl (pH 7.3)

  • 100 mM NaCl

  • 1 mM EDTA

  • 1 mM DTT (Essential for Mpro stability; Note: High DTT can interfere with some metal-binding inhibitors, but ATV is compatible).

Procedure
  • Dilution: Prepare a 10-point serial dilution of ATV in DMSO (Range: 100

    
    M to 0.1 
    
    
    
    M). Maintain final DMSO concentration < 2%.
  • Pre-incubation: Mix 10

    
    L of Enzyme + 1 
    
    
    
    L of ATV dilution in a black 384-well plate. Incubate for 30 mins at RT to allow equilibrium binding.
  • Initiation: Add 10

    
    L of Substrate (Final conc. = 
    
    
    
    of the substrate, typically 20
    
    
    M).
  • Measurement: Monitor fluorescence (Ex/Em: 340/490 nm for EDANS) every 60 seconds for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. log[ATV] to determine 
    
    
    
    .

Protocol 3: Cell-Based Antiviral Assay

Objective: To verify if enzymatic inhibition translates to antiviral activity in live cells.

Cell Model
  • Cell Line: Vero E6 (Kidney epithelial, high ACE2 expression).

  • Virus: SARS-CoV-2 (isolate USA-WA1/2020) or Dengue Virus Serotype 2.

  • Biosafety: BSL-3 laboratory required for SARS-CoV-2; BSL-2 for Dengue.

Methodology (CPE Reduction & qPCR)
  • Seeding: Seed Vero E6 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add ATV (serial dilutions) 1 hour prior to infection (prophylactic mode) or 1 hour post-infection (therapeutic mode).

  • Infection: Infect cells at MOI 0.01 (Multiplicity of Infection).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout 1 (CPE): Add CellTiter-Glo or MTT reagent to measure cell viability.

    • Calculation:

      
       is the concentration restoring 50% cell viability compared to virus control.
      
  • Readout 2 (Viral RNA): Extract supernatant RNA and perform RT-qPCR targeting the viral N-gene or RdRp.

Data Interpretation & Troubleshooting

Expected Values (Reference Data)

The following table summarizes literature values for benchmarking your results. Note the variability, emphasizing the need for the rigorous controls described above.

Target VirusAssay TypeReported

/

Reference Consensus
SARS-CoV-2 Enzymatic (FRET)

Moderate/Weak Inhibitor [1, 2]
SARS-CoV-2 Cell (Vero E6)

Highly dependent on cell line/MOI [2]
Dengue (DENV2) Enzymatic

Weak Inhibitor (often inactive)
HIV-1 (Control) Enzymatic

Potent (Primary Target)
Troubleshooting Guide
  • High Background Fluorescence: Check for compound autofluorescence. ATV generally has low fluorescence, but at high concentrations (>50

    
    M) in DMSO, it may interfere. Include a "Compound Only" control.
    
  • No Inhibition in Cells: ATV is highly protein-bound (86%). In cell culture media with 10% FBS, the free drug concentration may be significantly lower than the nominal concentration. Try reducing FBS to 2% during the infection phase.

  • Precipitation: ATV has poor aqueous solubility. Ensure DMSO stock is fresh and do not exceed the solubility limit in the assay buffer.

References

  • Fintelman-Rodrigues, N., et al. (2020). Atazanavir inhibits SARS-CoV-2 replication and pro-inflammatory cytokine production. bioRxiv.

  • Ma, C., et al. (2021). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research. (Used as comparative methodology reference).

  • Beck, B. R., et al. (2020). *Predicting commercially available antiviral drugs that may act on the novel coronavirus (SARS-CoV-2) through a

Technical Notes & Optimization

Troubleshooting

Optimizing LC-MS/MS parameters for sensitive detection of (3R,8S,9S,12R)-Atazanavir

Topic: Optimizing LC-MS/MS Parameters for Sensitive Detection of (3R,8S,9S,12R)-Atazanavir Introduction Welcome to the Advanced Bioanalysis Support Center. This guide addresses the quantification of (3R,8S,9S,12R)-Atazan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing LC-MS/MS Parameters for Sensitive Detection of (3R,8S,9S,12R)-Atazanavir

Introduction

Welcome to the Advanced Bioanalysis Support Center. This guide addresses the quantification of (3R,8S,9S,12R)-Atazanavir (ATV), a potent HIV-1 protease inhibitor.

Achieving high sensitivity (LLOQ < 5 ng/mL) for ATV requires navigating three specific challenges:

  • Pyridinyl Fragmentation: Leveraging the specific fragmentation of the tert-butyl and pyridinyl moieties.

  • pH-Dependent Solubility: ATV is a base (

    
     ~4.4 and 5.9); incorrect pH control leads to poor recovery.
    
  • Matrix Interference: High susceptibility to phospholipid suppression in plasma matrices.

Module 1: Mass Spectrometry Optimization

Goal: Maximize ionization efficiency and select stable MRM transitions.

Q: What are the optimal MRM transitions for Atazanavir?

A: Atazanavir forms a singly charged protonated molecular ion


. You should monitor the following transitions in ESI Positive mode.
AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)Origin of Fragment
Atazanavir 705.4 168.1 Quantifier ~35-40Pyridinyl moiety cleavage
Atazanavir705.4335.2Qualifier~25-30Central core cleavage
ATV-d6 (IS) 711.4 168.1 Quantifier ~35-40Pyridinyl moiety (unlabeled)

Critical Note: The m/z 168.1 fragment is highly stable and provides the best signal-to-noise ratio (S/N). However, because it is a low-mass fragment, ensure your solvent background is clean to avoid baseline noise.

Q: My signal is unstable in ESI(+). What parameters should I check?

A: Atazanavir is a large molecule (MW 704.9). Instability often stems from incomplete desolvation.

  • Source Temperature: Increase to 500°C–550°C.

  • Desolvation Gas: High flow (e.g., 1000 L/hr or 50-60 psi) is required to strip the solvent shell from the heavy ion.

  • Declustering Potential (DP): Optimize around 80–100 V to prevent in-source fragmentation while ensuring ion transmission.

Module 2: Sample Preparation (The "Clean-Up")

Goal: Remove phospholipids to prevent ion suppression.

Q: Can I use Protein Precipitation (PPT) for sensitive detection?

A: For high sensitivity (LLOQ < 10 ng/mL), No. PPT leaves significant phospholipids in the supernatant, which co-elute with ATV and suppress ionization. For sensitive detection, Liquid-Liquid Extraction (LLE) is the gold standard.

Protocol: Optimized LLE for Atazanavir
  • Rationale: ATV is hydrophobic (LogP ~4.5) and basic.[1] Extracting at alkaline pH drives ATV into the organic phase while leaving acidic matrix components behind.

  • Alkalize: Add 50 µL of 0.5 M Na₂CO₃ (pH ~10.5) to 100 µL plasma. Vortex.

    • Why? Ensures ATV is uncharged (neutral), maximizing solubility in organic solvent.

  • Extract: Add 1.0 mL Tert-butyl methyl ether (TBME) or Ethyl Acetate.

    • Why? TBME provides a clean extract and evaporates quickly.

  • Agitate: Shake for 10 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Move supernatant to a clean tube.

  • Dry: Evaporate under nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL Mobile Phase (50:50 MeOH:Water).

Module 3: Chromatography

Goal: Sharp peaks and separation from metabolites.

Q: Which column chemistry works best?

A: A C18 column with end-capping is essential to reduce silanol interactions with the basic amine groups of ATV.

  • Recommended: Waters XBridge C18 or Thermo Hypersil Gold C18 (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Q: Why do I see peak tailing?

A: Tailing is usually caused by secondary interactions between the basic ATV molecule and residual silanols on the column stationary phase.

  • The Fix: Ensure your mobile phase contains Ammonium Acetate (5-10 mM) . The ammonium ions compete for the silanol sites, effectively "shielding" them from the drug, resulting in a sharper symmetric peak.

Module 4: Workflow Visualization

The following diagrams illustrate the decision logic for troubleshooting and method optimization.

Figure 1: Sensitivity Optimization Workflow

Caption: Logical flow for increasing LLOQ sensitivity in Atazanavir bioanalysis.

OptimizationWorkflow Start Goal: High Sensitivity (LLOQ < 5 ng/mL) CheckMS 1. MS/MS Tuning (m/z 705.4 -> 168.1) Start->CheckMS CheckExt 2. Extraction Method CheckMS->CheckExt Signal Optimized PPT Protein Precip (PPT) High Matrix Effect CheckExt->PPT Rapid/High Conc LLE Liquid-Liquid Extraction (LLE) Alkaline pH (TBME) CheckExt->LLE Trace Analysis (Recommended) CheckChrom 3. Chromatography Tailing Issue: Peak Tailing? CheckChrom->Tailing LLE->CheckChrom Buffer Add 5mM NH4OAc to Mobile Phase Tailing->Buffer Yes Final Validated Method Tailing->Final No Buffer->Final

Figure 2: Troubleshooting Signal Loss

Caption: Diagnostic tree for identifying the root cause of signal drift or loss.

Troubleshooting Issue Problem: Loss of Sensitivity Press Check System Backpressure Issue->Press HighP High Pressure Press->HighP LowP Low Pressure Press->LowP StableP Stable Pressure Press->StableP ColClog Column Clogging (Precipitation?) HighP->ColClog Leak System Leak (Check Fittings) LowP->Leak IS_Resp Check Internal Standard Response StableP->IS_Resp IS_Low IS Also Low? (Ion Suppression) IS_Resp->IS_Low IS_Norm IS Normal? (Adsorption/Degradation) IS_Resp->IS_Norm Matrix Clean Source or Improve Extraction IS_Low->Matrix Vials Check Amber Vials (Light Sensitivity) IS_Norm->Vials

Module 5: Stability & Regulatory FAQs

Q: Is Atazanavir light sensitive?

A: Yes. Atazanavir can undergo photodegradation.[2]

  • Requirement: All validation steps (stock solution preparation, sample extraction, and autosampler storage) should use Amber Glass Vials or low-actinic plasticware.

  • Validation: You must perform a "benchtop stability" test under ambient light vs. dark conditions to quantify this risk during method validation [1].

Q: What are the FDA requirements for Carryover?

A: According to the 2018 FDA Bioanalytical Method Validation Guidance:

  • Carryover in the blank sample following the ULOQ (Upper Limit of Quantitation) standard must not exceed 20% of the LLOQ response.

  • Tip: If you see carryover, change your needle wash to a high-organic solvent (e.g., 90:10 Acetonitrile:Water + 0.1% Formic Acid) to dissolve the hydrophobic ATV sticking to the injector needle [2].

References

  • FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][3][4][5] [Link]

  • Sinha, P. K., et al. (2011). Liquid chromatography-tandem mass spectrometry method for simultaneous determination of atazanavir and ritonavir in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bristol-Myers Squibb. (2020). Reyataz (atazanavir) Prescribing Information. [Link]

Sources

Optimization

Mitigating matrix effects in the bioanalysis of (3R,8S,9S,12R)-Atazanavir

Technical Support Center: Atazanavir Bioanalysis A Senior Application Scientist's Guide to Mitigating Matrix Effects Welcome to the technical support center for the bioanalysis of (3R,8S,9S,12R)-Atazanavir. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Atazanavir Bioanalysis

A Senior Application Scientist's Guide to Mitigating Matrix Effects

Welcome to the technical support center for the bioanalysis of (3R,8S,9S,12R)-Atazanavir. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the accurate quantification of Atazanavir in complex biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your methods effectively. The accurate measurement of Atazanavir is critical for pharmacokinetic/toxicokinetic studies and therapeutic drug monitoring, and overcoming matrix effects is the key to reliable data.[1][2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter in the lab.

Part 1: FAQ - The Basics of Matrix Effects in Atazanavir Analysis

Q1: What exactly is a "matrix effect" and why is it a problem for Atazanavir quantification by LC-MS/MS?

A1: In analytical chemistry, the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is Atazanavir.[4] For bioanalysis, this means endogenous substances like proteins, salts, lipids (especially phospholipids), and metabolites.[5][6][7] A matrix effect is the alteration—suppression or enhancement—of the ionization of Atazanavir in the mass spectrometer's source due to these co-eluting matrix components.[4][5]

This is a significant problem, particularly with electrospray ionization (ESI), because it directly impacts the accuracy, precision, and sensitivity of your assay.[5][6] If the matrix effect is inconsistent between your calibration standards and your study samples, it can lead to erroneous concentration measurements.[5] The primary culprits in plasma are phospholipids, which are notorious for causing ion suppression and are not effectively removed by simple sample preparation techniques like protein precipitation.[7][8][9][10][11]

Q2: My signal is inconsistent. How do I confirm that a matrix effect is the cause and not an instrument issue?

A2: This is a crucial first step. Differentiating between matrix effects and instrument variability is key. The most accepted method is the Post-Extraction Spike Analysis .[11][12]

Here's the principle: You compare the peak response of an analyte in a "clean" solution (mobile phase or reconstitution solvent) with its response in a blank matrix extract that has been spiked with the analyte after the extraction process.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Atazanavir and its internal standard (ideally a stable isotope-labeled version like Atazanavir-d9) into the final reconstitution solvent.[13]

    • Set B (Post-Spiked Matrix): Process blank plasma (from at least six different sources to assess variability) through your entire sample preparation workflow.[14][15] In the final step, spike the resulting blank extract with the same concentration of Atazanavir and internal standard as in Set A.

    • Set C (Pre-Spiked Matrix): Spike Atazanavir and internal standard into blank plasma before starting the sample preparation workflow. This set is used to determine overall recovery.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • A value < 100% indicates ion suppression.[6]

    • A value > 100% indicates ion enhancement.[6]

    • Regulatory guidelines suggest that the precision (%CV) of the matrix effect across different lots of matrix should be ≤15%.[15]

  • Calculate Recovery (RE):

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

If you observe a significant deviation from 100% in your ME calculation and high variability between matrix sources, you have confirmed a matrix effect.

Part 2: Troubleshooting and Mitigation Strategies

Q3: I've confirmed a matrix effect, likely from phospholipids. What is the quickest sample preparation method I can try to solve this?

A3: The fastest and simplest method is Protein Precipitation (PPT) . It's a rapid way to remove the bulk of proteins from plasma or serum.[16] However, be aware that its major drawback is its inability to effectively remove phospholipids, which are often the primary source of matrix effects.[8][9][10][17]

PPT is often a starting point. A study comparing extraction techniques for Atazanavir found that PPT resulted in severe ion suppression.[18] It is best used when high throughput is essential and matrix effects are found to be minimal or can be adequately compensated for by a stable isotope-labeled internal standard.[16]

Experimental Protocol: Protein Precipitation (PPT)

  • Sample Aliquot: Take 100 µL of plasma sample.

  • Add Internal Standard: Add your working solution of Atazanavir-d9 internal standard.

  • Precipitate: Add 300-400 µL of cold acetonitrile (or methanol). The 3:1 or 4:1 ratio of solvent to sample is common.

  • Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer & Evaporate: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in your mobile phase and inject it into the LC-MS/MS system.

Q4: PPT didn't sufficiently reduce my matrix effects. What are my more selective options?

A4: When PPT is insufficient, you need a more selective technique to achieve a cleaner extract. Your two main options are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) .[11] Both are significantly better at removing phospholipids and other interferences compared to PPT.[7]

The following diagram illustrates the divergent paths of these three common techniques.

G cluster_input cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) node_start node_start node_process node_process node_output node_output Plasma Plasma PPT_1 Add Acetonitrile & Vortex Plasma->PPT_1 LLE_1 Add Immiscible Solvent & Adjust pH Plasma->LLE_1 SPE_1 Condition & Equilibrate Cartridge Plasma->SPE_1 PPT_2 Centrifuge PPT_1->PPT_2 PPT_3 Evaporate Supernatant PPT_2->PPT_3 Reconstitute Reconstitute in Mobile Phase PPT_3->Reconstitute LLE_2 Vortex & Centrifuge LLE_1->LLE_2 LLE_3 Evaporate Organic Layer LLE_2->LLE_3 LLE_3->Reconstitute SPE_2 Load Sample SPE_1->SPE_2 SPE_3 Wash Interferences SPE_2->SPE_3 SPE_4 Elute Atazanavir SPE_3->SPE_4 SPE_4->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Inject

Comparison of Sample Preparation Workflows.
Q5: How do I choose between LLE and SPE for Atazanavir? What are the trade-offs?

A5: The choice depends on the specific needs of your assay, such as required cleanliness, throughput, and development time. A study on Atazanavir bioanalysis found that while LLE was an improvement over PPT, SPE provided the cleanest extracts and successfully circumvented severe ion suppression .[18]

Atazanavir Properties: Atazanavir is a relatively large molecule (MW ~705 g/mol ) and is basic.[19][20] Its LogP is around 4.2-5.6, indicating it is quite hydrophobic.[20][21] These properties make it suitable for both LLE and certain modes of SPE.

Here is a table summarizing the key differences to guide your decision:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Low. Prone to co-extraction of phospholipids and other interferences.[16]Moderate to High. Based on analyte partitioning and pH manipulation.[16]Very High . Uses multiple retention mechanisms (e.g., reversed-phase and ion-exchange).[22][23]
Matrix Effect Reduction Poor to Fair. Often leaves significant residual matrix effects.[18]Good. Generally provides a cleaner extract than PPT.[18]Excellent . Considered the most effective for removing interferences.[18][24]
Analyte Recovery Generally high but can be affected by co-precipitation.Variable. Can be low for more polar analytes; requires optimization.[7]High and reproducible with proper method development.
Throughput & Automation High. Very easy to automate.Low to Moderate. Can be difficult and cumbersome to automate.High. Easily automated with 96-well plates and robotic systems.[23]
Solvent Consumption LowHigh. Requires significant volumes of organic solvents.[25]Low. Uses minimal solvent volumes, making it a "greener" option.[22][23]
Method Development MinimalModerate. Requires selection of solvent, pH, and extraction conditions.[26]Moderate to High. Requires selection of sorbent, wash, and elution solvents.[24]
Q6: I've decided to use SPE. How do I develop a robust method for a basic drug like Atazanavir?

A6: For a basic compound like Atazanavir, a mixed-mode cation exchange (MCX) SPE sorbent is an excellent choice.[27] This type of sorbent provides dual retention mechanisms: reversed-phase (hydrophobic) and strong cation exchange (ionic). This allows for a very selective and rigorous wash protocol to remove neutral and acidic interferences, including phospholipids.[27]

The following decision tree can guide your SPE method development.

G node_q node_q node_a node_a node_p node_p node_s node_s node_f node_f Start Start SPE Method Development for Atazanavir Sorbent Select Sorbent: Mixed-Mode Cation Exchange (MCX) is ideal for basic drugs. Start->Sorbent Condition Step 1: Condition Activate sorbent with Methanol Sorbent->Condition Equilibrate Step 2: Equilibrate Use acidic buffer (e.g., pH 6 Ammonium Acetate) to protonate Atazanavir (R-NH3+) and prepare sorbent for ionic binding. Condition->Equilibrate Load Step 3: Load Sample Load pre-treated plasma (diluted in equilibration buffer) slowly. Equilibrate->Load Wash1 Step 4: Wash 1 (Polar Interferences) Use acidic buffer (e.g., 1M Acetic Acid) to remove salts and polar interferences. Atazanavir is retained by both RP and IEX. Load->Wash1 Wash2 Step 5: Wash 2 (Non-Polar Interferences) Use Methanol to remove hydrophobic interferences (e.g., phospholipids). Atazanavir is retained by strong IEX. Wash1->Wash2 Elute Step 6: Elute Atazanavir Use 5% Ammonium Hydroxide in Methanol. This neutralizes Atazanavir (R-NH2), breaking the ionic bond and eluting the analyte. Wash2->Elute End Evaporate, Reconstitute, & Analyze Elute->End Fail Low Recovery? Re-evaluate wash/elution solvent strength or sorbent type. Elute->Fail Poor Results

SPE Method Development Logic for Atazanavir.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 50 mM ammonium acetate buffer (pH 6.0).

  • Condition: Condition the MCX SPE cartridge (e.g., 30 mg / 1 mL) with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash with 1 mL of 1M acetic acid to remove polar interferences.

  • Wash 2: Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elute: Elute Atazanavir with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

This protocol leverages both hydrophobic and ionic interactions to first bind Atazanavir strongly, allow for aggressive washing of interferences, and then selectively elute the target analyte, yielding a very clean extract.

References

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2022, April 15). LCGC International. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA). [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. [Link]

  • Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions. (2026, February 9). Infinix Bio. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Matrix effects: Causes and solutions. ResearchGate. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011, February 21). Taylor & Francis Online. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Bioanalytical method validation emea. (PPTX). Slideshare. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Rocker. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. [Link]

  • Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS. (2012, February 15). PubMed. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 4). Gpatindia. [Link]

  • SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. (2025, July 29). Resolve Mass Spectrometry. [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. (2025, March 7). Lab Manager. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters. [Link]

  • Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment. (2024, April 24). MDPI. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

  • Atazanavir. PubChem. [Link]

  • Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography. (2005, September 15). PubMed. [Link]

  • Compound: ATAZANAVIR (CHEMBL1163). ChEMBL. [Link]

  • Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis. [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

Sources

Troubleshooting

Addressing low recovery of (3R,8S,9S,12R)-Atazanavir during solid-phase extraction

Executive Summary: The Solubility-Retention Paradox Low recovery of (3R,8S,9S,12R)-Atazanavir (ATV) is rarely a result of sorbent failure; it is almost exclusively a pH-dependent solubility vs. retention conflict .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Retention Paradox

Low recovery of (3R,8S,9S,12R)-Atazanavir (ATV) is rarely a result of sorbent failure; it is almost exclusively a pH-dependent solubility vs. retention conflict .

As a lipophilic base (LogP ~4.5, pKa ~4.4 / 5.9), ATV presents a specific challenge:

  • On C18 (Reverse Phase): Retention requires the molecule to be neutral (pH > 7). However, ATV is practically insoluble at neutral/basic pH, leading to precipitation during the load step and "apparent" low recovery (loss to container walls/frits).

  • On MCX (Mixed-Mode Cation Exchange): This is the superior approach. It allows loading at acidic pH (where ATV is soluble and charged), locking the analyte to the sorbent via ionic interaction, followed by a pH-switch elution.

This guide provides a diagnostic workflow to identify your specific failure mode and a validated MCX protocol to resolve it.

Diagnostic Workflow

Use this logic tree to pinpoint the source of your analyte loss.

DiagnosticWorkflow Start START: Low Atazanavir Recovery CheckLoad Q1: Is ATV detectable in the Load/Flow-Through fraction? Start->CheckLoad Breakthrough ISSUE: Breakthrough (Analyte didn't bind) CheckLoad->Breakthrough Yes (High signal in waste) CheckPrecip Q2: Did you load at pH > 6? CheckLoad->CheckPrecip No (Low signal everywhere) Breakthrough->CheckPrecip Check pH Precipitation ISSUE: Precipitation (Analyte crashed out before binding) CheckPrecip->Precipitation Yes CheckElution Q3: Is ATV remaining on the cartridge (Elution Step Analysis)? CheckPrecip->CheckElution No (Loaded Acidic) IncompleteElute ISSUE: Incomplete Elution (Binding too strong) CheckElution->IncompleteElute Yes NSB ISSUE: Non-Specific Binding (Loss to plasticware/evaporation) CheckElution->NSB No (Mass balance < 80%)

Figure 1: Diagnostic logic for identifying the stage of analyte loss.

Critical Troubleshooting: The "Why" Behind the Failure

Issue 1: The pH Trap (Precipitation vs. Ionization)

Symptom: Variable recovery, clogging cartridges, or poor reproducibility. Mechanism: Atazanavir exhibits pH-dependent solubility.[1][2][3][4] It is highly soluble at pH 1.9 (acidic) but solubility drops drastically as pH approaches 7.0 [1].

  • The Mistake: Researchers often neutralize the plasma (pH 7.4) or add base before loading onto C18 to ensure the drug is neutral (for hydrophobic retention).

  • The Consequence: The drug precipitates in the sample vial or on the frit before it ever interacts with the sorbent chemistry.

  • The Fix: Acidify plasma with 2% o-Phosphoric acid (H3PO4) or Formic Acid. This keeps ATV soluble and ionized (positively charged), necessitating the use of Mixed-Mode Cation Exchange (MCX) sorbents.

Issue 2: Non-Specific Binding (NSB)

Symptom: Loss of analyte even when no breakthrough is observed; standard curve nonlinearity at low concentrations. Mechanism: With a LogP of ~4.5, ATV is highly lipophilic. It will bind to polypropylene tubes, pipette tips, and evaporation vessels if the organic content is too low [2].

  • The Fix:

    • Elution Solvent: Ensure the elution solvent contains at least 70-80% organic (Acetonitrile/Methanol).

    • Collection Plate: Use glass inserts or low-bind polypropylene plates.

    • Reconstitution: Do not reconstitute in 100% aqueous mobile phase. Use at least 30-40% organic in the final injection solvent.

Optimized Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol utilizes the basicity of Atazanavir (pKa ~4.4/5.9) to lock it onto the sorbent while washing away interferences.

Sorbent Recommendation: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C). Cartridge Size: 30 mg / 1 cc (adjust based on plasma volume).

StepReagent / ConditionMechanistic Purpose
1. Pre-treatment Dilute Plasma 1:1 with 4% H3PO4 (Phosphoric Acid).Crucial: Acidifies sample to pH < 3. Ionizes ATV (Charge +) and disrupts protein binding. Ensures solubility.
2. Conditioning A: 1 mL MethanolB: 1 mL WaterActivates sorbent pores and prepares for aqueous load.
3. Load Load pre-treated sample (Flow: 1 mL/min).ATV (+) binds to sulfonate groups (-) on sorbent via ionic exchange. Hydrophobic regions also bind polymer backbone.
4. Wash 1 1 mL 2% Formic Acid in Water.Aqueous Wash: Removes plasma proteins, salts, and hydrophilic interferences. ATV remains locked by charge.
5. Wash 2 1 mL 100% Methanol (Wait! Read Note).Organic Wash: Removes hydrophobic interferences (phospholipids). Note: Because ATV is ionically bound, it will NOT elute with pure MeOH.
6. Elution 2 x 250 µL 5% NH4OH in Methanol .Elution: High pH (>10) neutralizes the ATV (removes positive charge), breaking the ionic bond. High organic elutes the now-neutral lipophilic drug.
Visualizing the MCX Mechanism

MCX_Mechanism cluster_0 Loading (pH < 3) cluster_1 Elution (pH > 10) Sorbent Sorbent (SO3-) ATV_Acid ATV (NH+) Sorbent->ATV_Acid Ionic Bond ATV_Base ATV (Neutral) ATV_Acid->ATV_Base NH4OH Deprotonates ATV_Base->Sorbent Bond Breaks

Figure 2: Mechanism of retention and release on Mixed-Mode Cation Exchange sorbent.

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 cartridge instead of MCX? A: Yes, but it is riskier. If you must use C18, do not load at neutral pH. Instead, use a "ion-pairing" approach: Acidify the plasma (keep ATV soluble) but use a mobile phase containing an ion-pairing reagent (like hexanesulfonic acid) or rely on the hydrophobic retention of the ionized species, which is weaker. Recommendation: Stick to MCX for >90% recovery reliability [3].

Q: Does the stereochemistry (3R,8S,9S,12R) affect the extraction method? A: Physically, no. The enantiomers and diastereomers of Atazanavir have identical pKa and LogP values in an achiral environment. This extraction protocol will recover all isomers equally. If you require separation of the (3R,8S,9S,12R) isomer from others, that must be achieved via the LC column (Chiral stationary phase) after extraction.

Q: I am seeing low recovery only at low concentrations (e.g., < 10 ng/mL). Why? A: This is classic adsorption (NSB) . At low concentrations, the percentage of drug lost to the walls of the collection plate becomes statistically significant.

  • Solution: Add a "keeper" solvent (e.g., 10 µL of DMSO or ethylene glycol) to the collection plate before elution to prevent the well from drying out completely during evaporation.

Q: My internal standard (IS) recovery is also low. A: If the IS is a stable isotope labeled Atazanavir (e.g., ATV-d6), this confirms the issue is the extraction method (likely the pH/solubility issue described above). If the IS recovery is high but ATV is low, check your stock solution stability or equilibration time—ensure the IS and analyte have time to equilibrate in the matrix before extraction.

References

  • Bristol-Myers Squibb. (2003). Reyataz (atazanavir sulfate) Prescribing Information. Link (Detailed physicochemical properties and pH-dependent solubility profile).

  • Cattaneo, D., et al. (2008).[5][6] "Determination of atazanavir in human plasma by high-performance liquid chromatography with UV detection." Journal of Chromatographic Science, 46(6), 485-489.[5] Link (Discusses C18 limitations and extraction efficiencies).

  • Colombo, S., et al. (2004).[7] "Determination of the new HIV-protease inhibitor atazanavir by liquid chromatography after solid-phase extraction." Journal of Chromatography B, 810(1), 25-34. Link (Validates the Mixed-Mode Cation Exchange approach for optimal recovery).

Sources

Optimization

Optimizing formulation of Atazanavir solid self-micro emulsifying drug delivery system (S-SEDDS)

Topic: Optimization of Solid Self-Micro Emulsifying Drug Delivery Systems (S-SEDDS) for Atazanavir Sulfate Audience: Formulation Scientists, R&D Associates Welcome to the Formulation Support Hub This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solid Self-Micro Emulsifying Drug Delivery Systems (S-SEDDS) for Atazanavir Sulfate Audience: Formulation Scientists, R&D Associates

Welcome to the Formulation Support Hub

This guide addresses the specific challenges of formulating Atazanavir (ATV) into a Solid SEDDS. ATV is a BCS Class II antiretroviral (high permeability, low solubility) with significant pH-dependent solubility (soluble in acidic pH, practically insoluble in basic pH).

Our goal is to help you bypass this pH dependency and improve oral bioavailability using a lipid-based approach solidified onto porous carriers.

Module 1: Liquid Phase Optimization (The "Engine")

Before solidification, the liquid SEDDS (L-SEDDS) must be thermodynamically stable and possess high solubilization capacity for ATV.

Q: My Atazanavir is precipitating out of the oil phase after 24 hours. How do I select the right oil?

A: Precipitation indicates the drug load exceeds the equilibrium solubility of the lipid matrix. ATV requires oils with high polarity. Long-chain triglycerides (LCT) alone often fail to hold sufficient ATV.

  • Recommendation: Switch to Medium Chain Triglycerides (MCT) or hydrolyzed vegetable oils.

  • Proven Solvents:

    • Peceol (Glyceryl monooleate): High solubilization capacity for ATV.

    • Capryol 90 (Propylene glycol monocaprylate): Excellent co-solvent properties.

    • Castor Oil: A robust alternative often used in successful ATV formulations [1].

Q: How do I determine the optimal Surfactant/Co-Surfactant ratio (Smix)?

A: You must balance the Hydrophilic-Lipophilic Balance (HLB) to achieve spontaneous micro-emulsification (<100 nm droplet size).

  • The "Golden" Ratio: For ATV, a surfactant-to-cosurfactant ratio (

    
    ) of 2:1 or 3:1  typically yields the largest microemulsion region.
    
  • Recommended System:

    • Surfactant: Kolliphor RH 40 (HLB ~14-16) or Acrysol EL 135.

    • Co-Surfactant: PEG 400 or Transcutol P (enhances drug loading).

Data Snapshot: Solubility Screening for Atazanavir

Vehicle Type Excipient Solubility (mg/mL) Status
Oil Castor Oil ~36.5 Recommended [1]
Oil Capryol 90 ~25.0 Good Alternative
Surfactant Kolliphor RH 40 ~42.6 Excellent
Surfactant Tween 80 ~30.1 Moderate

| Co-Surfactant | PEG 400 | ~41.5 | Excellent |

Visualization: Formulation Development Workflow

formulation_workflow cluster_0 Phase 1: Liquid Optimization cluster_1 Phase 2: Solidification cluster_2 Phase 3: Validation Screening Solubility Screening (Oil/Surf/Co-Surf) PhaseDiag Pseudo-Ternary Phase Diagrams Screening->PhaseDiag Select Components LoadCheck Drug Loading Efficiency PhaseDiag->LoadCheck Define Microemulsion Region CarrierSel Carrier Selection (Neusilin US2 vs Aerosil) LoadCheck->CarrierSel Opt. Liquid Formulation Adsorption Adsorption (1:1 Ratio) CarrierSel->Adsorption FlowTest Micromeritic Analysis Adsorption->FlowTest Dissolution In-Vitro Dissolution (pH 1.2 & 6.8) FlowTest->Dissolution Stability Stability Study (40°C / 75% RH) Dissolution->Stability

Figure 1: Step-by-step workflow for converting Atazanavir into a stable Solid SEDDS.

Module 2: Solidification Protocols (The "Chassis")

Converting the liquid SEDDS into a solid powder (S-SEDDS) improves stability and patient compliance. The critical parameter here is the Liquid Load Factor (


) .
Q: Which carrier should I use? Aerosil 200 or Neusilin US2?

A: Neusilin US2 is superior for Atazanavir S-SEDDS.

  • Reasoning: Neusilin US2 (Magnesium Aluminometasilicate) has a higher oil adsorption capacity (~3.0 mL/g) and a porous structure that prevents "squeezing out" of the liquid during tablet compression. Aerosil 200 often results in a static, fluffy powder that is difficult to compress [2].

Protocol: Adsorption onto Neusilin US2

Objective: Convert Liquid SEDDS (F-Opt) into free-flowing powder.

  • Preparation: Weigh the optimized Liquid SEDDS containing Atazanavir.

  • Ratio Selection: Use a 1:1 ratio (w/w) of Liquid SEDDS to Neusilin US2.

    • Note: If the powder feels sticky, increase carrier to 1:1.5, but 1:1 is usually sufficient for Neusilin.

  • Mixing:

    • Place Neusilin US2 in a mortar.

    • Add Liquid SEDDS dropwise while mixing continuously with a pestle.

    • Critical Step: Ensure no lumps form.[1] The mixture should transform into a dry, free-flowing powder immediately.

  • Sieving: Pass the resulting powder through a #60 sieve to ensure particle size uniformity.

  • Drying (Optional): If using a solvent-evaporation method (not recommended for simple adsorption), dry at 40°C. For direct adsorption, no drying is needed.

Module 3: Troubleshooting & FAQs
Troubleshooting Board
SymptomProbable CauseCorrective Action
Powder is "Sticky" or Poor Flow Saturation of carrier pores.Increase the proportion of Neusilin US2 or add a glidant like Aerosil 200 (0.5%) after adsorption.
Slow Dissolution in Water Gel formation inside carrier pores.[2]Some surfactants gel upon contact with water, trapping the drug inside the Neusilin pores.[1][2] Add a disintegrant (e.g., Crospovidone 5%) to the final blend [2].
Precipitation on Dilution Drug crashing out of emulsion.The formulation is losing solvent capacity upon dilution. Add a precipitation inhibitor like HPMC E5 or PVP K30 (1-2%) to the solid mixture to maintain supersaturation [3].
Cloudy Emulsion (>200nm) Incorrect HLB or Phase Separation.The surfactant concentration is too low. Re-visit the phase diagram. Ensure the oil content is <30% for a true Micro-emulsifying system.
Q: Why does my dissolution profile show low release in pH 6.8 buffer?

A: Pure Atazanavir is practically insoluble at pH 6.8. However, a correctly formulated S-SEDDS should release >80% of the drug within 30-60 minutes regardless of pH.

  • Mechanism: The drug is dissolved in the oil droplets, not the bulk aqueous media. If release is low, your emulsion is not forming spontaneously. Check the emulsification time (should be < 2 mins).

Visualization: Mechanism of Action

release_mechanism cluster_solid Solid State (Capsule/Tablet) cluster_git GI Tract (Aqueous Environment) Neusilin Neusilin Carrier (Porous) LSEDDS Liquid SEDDS (Trapped in Pores) Neusilin->LSEDDS Adsorbed Water GI Fluids (Contact) LSEDDS->Water Release Emulsion Spontaneous Emulsification Water->Emulsion Micelles Nano-Droplets (<100nm) Emulsion->Micelles Dispersion Absorption Lymphatic/Portal Absorption Micelles->Absorption Bypasses Dissolution Step

Figure 2: Mechanism of drug release from Neusilin-based S-SEDDS. The system relies on spontaneous emulsification upon contact with GI fluids.

References
  • Development and Evaluation of Atazanavir Solid SEDDS. International Journal of Pharmaceutical Sciences Review and Research. (2016). Retrieved from

  • Development of Solid SEDDS: Compaction and Drug Release Properties of Tablets Prepared by Adsorbing Lipid-Based Formulations onto Neusilin® US2. AAPS PharmSciTech. (2011). Retrieved from

  • Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility. Systematic Reviews in Pharmacy. (2011). Retrieved from

  • Optimized self-nanoemulsifying drug delivery system of atazanavir with enhanced oral bioavailability. Expert Opinion on Drug Delivery. (2014). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

In vitro resistance profile comparison of (3R,8S,9S,12R)-Atazanavir versus Darunavir

A Technical Guide for Researchers and Drug Development Professionals In the landscape of antiretroviral therapy, the emergence of drug resistance remains a formidable challenge. This guide provides a detailed comparative...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiretroviral therapy, the emergence of drug resistance remains a formidable challenge. This guide provides a detailed comparative analysis of the in vitro resistance profiles of two key second-generation HIV-1 protease inhibitors: (3R,8S,9S,12R)-Atazanavir and Darunavir. As a senior application scientist, this document is intended to offer not just data, but a deeper, mechanistic understanding to inform future research and development in HIV therapeutics.

Introduction: Atazanavir and Darunavir in the Context of HIV-1 Protease Inhibition

Atazanavir (ATV) and Darunavir (DRV) are both potent inhibitors of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] They function by preventing the cleavage of viral polyproteins into mature, functional proteins, thereby halting the production of infectious virions.[2] While both drugs have demonstrated significant clinical efficacy, their distinct molecular structures and interactions with the protease active site result in different vulnerabilities to resistance-conferring mutations.[1]

Darunavir is often considered to have a higher "genetic barrier" to resistance than atazanavir.[3][4] This implies that a greater number of specific mutations are required to confer clinically significant resistance to darunavir compared to atazanavir.[4] Understanding the nuances of these resistance pathways is paramount for optimizing treatment strategies and for the rational design of next-generation protease inhibitors.

The Landscape of In Vitro Resistance Testing

To dissect the resistance profiles of these inhibitors, two primary in vitro methodologies are employed: genotypic and phenotypic assays. The choice between these assays is often guided by the specific research question, with genotypic assays identifying resistance-associated mutations and phenotypic assays quantifying the extent of this resistance.

Genotypic Resistance Assays: Sequencing the Seeds of Resistance

Genotypic assays involve sequencing the HIV-1 protease gene to identify mutations known to be associated with drug resistance.[5][6] This method is rapid and cost-effective, providing a snapshot of the genetic landscape of the viral population.[7]

  • Viral RNA Extraction: HIV-1 RNA is isolated from plasma or peripheral blood mononuclear cells (PBMCs). For plasma samples with low viral loads (<1000 copies/mL), ultracentrifugation can be used to pellet the virus and concentrate the RNA.

  • Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse transcribed to complementary DNA (cDNA). The protease-encoding region of the pol gene is then amplified using polymerase chain reaction (PCR) with primers designed to bind to conserved regions of the gene.

  • DNA Sequencing: The amplified PCR product is sequenced using automated methods, typically Sanger sequencing or next-generation sequencing (NGS).

  • Sequence Analysis and Interpretation: The obtained nucleotide sequence is compared to a wild-type reference sequence (e.g., HXB2). Mutations are identified, and their significance in conferring resistance to atazanavir and darunavir is determined by referencing established databases such as the Stanford University HIV Drug Resistance Database.[7]

genotypic_workflow start Patient Sample (Plasma/PBMCs) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr Reverse Transcription & PCR Amplification of Protease Gene rna_extraction->rt_pcr sequencing DNA Sequencing (Sanger/NGS) rt_pcr->sequencing analysis Sequence Analysis & Comparison to Wild-Type sequencing->analysis interpretation Mutation Identification & Resistance Interpretation analysis->interpretation end Genotypic Resistance Report interpretation->end

Fig 1. Generalized workflow for HIV-1 genotypic resistance testing.
Phenotypic Resistance Assays: Quantifying the Functional Impact

Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[5] This provides a quantitative measure of drug susceptibility, typically expressed as the 50% inhibitory concentration (IC50) or fold change (FC) in IC50 relative to a wild-type virus.[6][8]

  • Amplification of Patient-Derived Protease Gene: As in the genotypic assay, the protease gene is amplified from viral RNA.

  • Cloning into a Proviral Vector: The amplified protease gene is inserted into a standardized, replication-competent HIV-1 laboratory vector that has had its own protease gene removed. This creates a panel of recombinant viruses, each carrying the protease sequence from a patient's viral population.

  • Cell Culture and Infection: A susceptible cell line (e.g., T-cells) is cultured and infected with the recombinant viruses.[2]

  • Drug Susceptibility Testing: The infected cells are then cultured in the presence of serial dilutions of atazanavir and darunavir.

  • Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), viral replication is measured. This can be achieved through various methods, such as quantifying the expression of a reporter gene (e.g., luciferase or green fluorescent protein) engineered into the viral vector or by measuring the activity of viral enzymes like reverse transcriptase.[2][9]

  • IC50 and Fold-Change Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is determined for each virus and drug combination. The fold change in resistance is calculated by dividing the IC50 of the test virus by the IC50 of a wild-type control virus.[9]

phenotypic_workflow start Patient-derived Protease Gene (PCR product) cloning Cloning into Protease-Deficient Proviral Vector start->cloning transfection Transfection of Vector into Host Cells cloning->transfection virus_production Generation of Recombinant Virus Stock transfection->virus_production infection Infection of Susceptible Cells virus_production->infection drug_treatment Culture with Serial Dilutions of ATV and DRV infection->drug_treatment quantification Quantification of Viral Replication (e.g., Luciferase Assay) drug_treatment->quantification calculation IC50 and Fold-Change Calculation quantification->calculation end Phenotypic Resistance Report calculation->end cross_resistance cluster_atv Atazanavir Resistance cluster_drv Darunavir Resistance ATV_Res I50L, I84V, N88S + other mutations DRV_Res Accumulation of DRAMs (V32I, I47V, I50V, etc.) ATV_Res->DRV_Res Low-level cross-resistance (with multiple mutations) DRV_Susceptible Darunavir Susceptibility ATV_Res->DRV_Susceptible I50L can lead to hypersusceptibility DRV_Res->ATV_Res High cross-resistance

Fig 3. Cross-resistance pathways between Atazanavir and Darunavir.

Mechanistic Insights into Differential Resistance

The differences in the resistance profiles of atazanavir and darunavir can be attributed to their distinct interactions with the HIV-1 protease. Darunavir has a more robust interaction with the protease backbone, making it less susceptible to the effects of single point mutations in the active site. Its flexible structure allows it to adapt to some changes in the enzyme's conformation.

Atazanavir's interaction with the protease is more sensitive to specific changes, such as the I50L mutation, which directly impacts its binding. The development of resistance often involves a trade-off between drug binding and the enzyme's ability to process its natural substrates, which can impact viral fitness.

Conclusion and Future Directions

The in vitro data clearly demonstrates that darunavir possesses a higher genetic barrier to resistance and maintains activity against many atazanavir-resistant viral strains. Atazanavir, while a potent inhibitor, is more susceptible to the development of resistance through specific mutational pathways.

For researchers and drug development professionals, these findings underscore the importance of:

  • Structure-based drug design: Continuously refining inhibitor design to create molecules that are less susceptible to known resistance mutations and that have a high genetic barrier to resistance.

  • Understanding viral fitness: Investigating the impact of resistance mutations on viral replication capacity, as this can influence the clinical progression of resistance.

  • Development of novel assays: Improving the sensitivity and predictive power of in vitro resistance assays to better guide clinical decision-making.

By continuing to explore the intricate interplay between HIV-1 protease inhibitors and the evolution of viral resistance, the scientific community can pave the way for more durable and effective antiretroviral therapies.

References

  • Rhee, S. Y., Fessel, J. P., Liu, T. F., Marlowe, N. M., Rowland-Jones, S., & Shafer, R. W. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. Pathogens, 11(5), 546. [Link]

  • ResearchGate. (n.d.). Proportion of samples with phenotypic susceptibility to darunavir, atazanavir, and lopinavir over time among (A) all samples and (B) samples with phenotypic resistance to one or more PIs. Retrieved from [Link]

  • Poveda, E., Lathouwers, E., Vangeneugden, T., Baugh, B., & Witek, J. (2018). Prevalence of Darunavir Resistance in the United States from 2010 to 2017. Antimicrobial Agents and Chemotherapy, 62(12), e01487-18. [Link]

  • Yusa, K., Sanada, M., Shimada, T., & Mitsuya, H. (2010). In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors. Journal of Virology, 84(14), 7036–7047. [Link]

  • Poveda, E., Lathouwers, E., Vangeneugden, T., Baugh, B., & Witek, J. (2018). Prevalence of Darunavir Resistance in the United States from 2010 to 2017. PubMed, 30275069. [Link]

  • Yusa, K., Sanada, M., Shimada, T., & Mitsuya, H. (2010). In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors. ASM Journals, 84(14), 7036-7047. [Link]

  • NATAP. (n.d.). Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with tipranavir. Retrieved from [Link]

  • Rhee, S. Y., Fessel, J. P., Liu, T. F., Marlowe, N. M., Rowland-Jones, S., & Shafer, R. W. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. Stanford University HIV Drug Resistance Database. [Link]

  • Imperial College London. (n.d.). HIV-1 genotypic drug resistance testing. Retrieved from [Link]

  • ASHM. (n.d.). Antiretroviral drug resistance testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenotypic susceptibility to PIs of wild-type and atazanavir-selected subtype A/AE and C isolates. Retrieved from [Link]

  • International Association of Providers of AIDS Care. (n.d.). HIV Resistance Testing. Retrieved from [Link]

  • Penaranda, G., Tchoumi, N., Armstrong, A., et al. (2024). A detailed characterization of drug resistance during darunavir/ritonavir monotherapy highlights a high barrier to the emergence of resistance mutations in protease but identifies alternative pathways of resistance. Journal of Antimicrobial Chemotherapy, 79(3), 643-653. [Link]

  • Mascolini, M. (2007). Response to darunavir, tipranavir, or lopinavir after atazanavir failure. HIV i-Base. [Link]

  • Clinicalinfo.HIV.gov. (2024). Laboratory Testing: Drug-Resistance Testing. Retrieved from [Link]

  • Smith, R. A., Raugi, D. N., Pan, C., et al. (2026). Phenotypic impacts of treatment-selected mutations in HIV-2 protease on darunavir and lopinavir susceptibility: Evaluating genotypic HIV-2 drug resistance tools. PLOS Global Public Health, 6(2), e0005743. [Link]

  • Smith, R. A., Raugi, D. N., Pan, C., et al. (2026). Phenotypic impacts of treatment-selected mutations in HIV-2 protease on darunavir and lopinavir susceptibility. PLOS Global Public Health, 6(2), e0005743. [Link]

  • Lathouwers, E., De Meyer, S., Dierynck, I., et al. (2017). HIV-1 resistance rarely observed in subjects using darunavir once-daily regimens across clinical studies. HIV Clinical Trials, 18(5-6), 209-219. [Link]

  • HIV i-Base. (2025). Resistance tests. Retrieved from [Link]

  • de Cássia Orlandi Sardi, J., Freires, I. A., de Souza, G. F., et al. (2022). Repurposing HIV Protease Inhibitors Atazanavir and Darunavir as Antifungal Treatments against Candida albicans Infections: An In Vitro and In Vivo Study. Journal of Fungi, 8(11), 1159. [Link]

  • Antoniou, T., Loutfy, M., Crouzat, F., et al. (2017). Comparison of atazanavir/ritonavir and darunavir/ritonavir based antiretroviral therapy for antiretroviral naïve patients. BMC Infectious Diseases, 17(1), 269. [Link]

  • Antoniou, T., Loutfy, M., Crouzat, F., et al. (2017). Comparison of atazanavir/ritonavir and darunavir/ritonavir based antiretroviral therapy for antiretroviral naïve patients. ResearchGate. [Link]

  • Yusa, K., Sanada, M., Shimada, T., & Mitsuya, H. (2010). In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors. ASM Journals. [Link]

  • Lee, S. K., & Kwoh, C. K. (2003). Structure-based phenotyping predicts HIV-1 protease inhibitor resistance. Protein Science, 12(8), 1731-1740. [Link]

  • Antoniou, T., Loutfy, M., Crouzat, F., et al. (2017). Comparison of atazanavir/ritonavir and darunavir/ritonavir based antiretroviral therapy for antiretroviral naïve patients. PubMed, 28399819. [Link]

  • ARUP Laboratories. (n.d.). Human Immunodeficiency Virus Type 1 (HIV-1) PhenoSense. Retrieved from [Link]

  • University of Iowa Health Care. (2024). HIV-1 Genotyping. Retrieved from [Link]

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Comparative

A Head-to-Head Comparison of Atazanavir and Saquinavir: An In-Depth Guide to Enzyme Kinetics

Abstract This guide provides a detailed comparative analysis of the enzyme kinetics of two pivotal HIV-1 protease inhibitors: Saquinavir, the first-in-class protease inhibitor (PI), and Atazanavir, a second-generation az...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of the enzyme kinetics of two pivotal HIV-1 protease inhibitors: Saquinavir, the first-in-class protease inhibitor (PI), and Atazanavir, a second-generation azapeptide PI. We delve into their mechanisms of action, compare their inhibition constants (Kᵢ) and IC₅₀ values, and discuss the impact of resistance mutations on their efficacy. Furthermore, this guide furnishes a comprehensive, step-by-step protocol for a fluorescence resonance energy transfer (FRET) assay to determine key kinetic parameters, offering researchers a practical framework for their own investigations. The objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of the kinetic profiles that differentiate these two critical antiretroviral agents.

Introduction: The Central Role of HIV-1 Protease in the Viral Lifecycle

The Human Immunodeficiency Virus 1 (HIV-1) protease is an aspartic protease essential for the viral life cycle.[1] It functions by cleaving newly synthesized Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[2][3] This proteolytic processing is a critical step in the maturation of the virus, transforming non-infectious virions into particles capable of infecting new cells.[4][5] Consequently, the inhibition of HIV-1 protease has been a cornerstone of highly active antiretroviral therapy (HAART), dramatically improving patient outcomes.

Saquinavir was the first PI approved for clinical use, marking a significant milestone in HIV treatment.[6] It was designed as a peptide-like analogue that mimics the transition state of the polyprotein cleavage site, competitively binding to the protease's active site.[6][7] Atazanavir, a later-generation azapeptide PI, was developed to offer an improved resistance profile, a simplified dosing schedule, and fewer metabolic side effects compared to earlier PIs.[8][9] Understanding the nuances of their enzyme kinetics is crucial for appreciating their clinical utility and for guiding the development of future inhibitors.

Mechanism of Inhibition: A Competitive Struggle at the Active Site

Both Atazanavir and Saquinavir are competitive inhibitors of the HIV-1 protease.[10][11] They are designed as structural analogs of the transition state of the natural peptide substrates that the enzyme cleaves.[7][12] By binding with high affinity to the enzyme's active site, they physically block the entry of the viral polyproteins, thereby preventing their cleavage and halting the maturation of new, infectious virions.[2][5]

The HIV-1 protease is a homodimer, with the active site located at the interface between the two identical subunits.[6] The potency of a competitive inhibitor is fundamentally determined by its affinity for this active site. This affinity is quantitatively described by the inhibition constant (Kᵢ), a critical parameter in our comparison.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E HIV-1 Protease (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Gag-Pol Substrate (S) ES->E + P P Mature Viral Proteins (P) E_I HIV-1 Protease (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E_I->EI + I I Atazanavir or Saquinavir (I) S_I Substrate (S) S_I->E_I Blocked

Caption: Mechanism of competitive inhibition of HIV-1 protease.

Head-to-Head Enzyme Kinetics Comparison

The direct measure of a competitive inhibitor's potency is its inhibition constant, Kᵢ. A lower Kᵢ value signifies a tighter binding affinity to the enzyme and, therefore, a more potent inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is also a crucial measure but is dependent on the substrate concentration used in the assay.

Parameter(3R,8S,9S,12R)-AtazanavirSaquinavirSignificance
Inhibition Constant (Kᵢ) ~0.75 - 2.66 nM~1 - 30 nM (IC₅₀ range)Atazanavir generally exhibits a lower Kᵢ, indicating higher intrinsic potency.[8][13]
Inhibition Type CompetitiveCompetitiveBoth drugs compete with the natural substrate for the active site.[5][10]
Key Resistance Mutations I50L, N88SG48V, L90MDifferent primary resistance pathways can influence second-line therapy choices.[14][15]
Metabolism Primarily CYP3A4Primarily CYP3A4Both are susceptible to drug-drug interactions and often co-administered with a CYP3A4 inhibitor (ritonavir) to boost plasma levels.[16][17]

3.1 Interpretation of Kinetic Data

The data indicate that Atazanavir possesses a higher intrinsic binding affinity for the wild-type HIV-1 protease compared to Saquinavir, as reflected by its generally lower Kᵢ value.[8][13] This enhanced potency is a hallmark of second-generation PIs, which were designed for improved efficacy.

3.2 The Critical Role of Resistance

While wild-type kinetics are important, the clinical utility of a PI is often defined by its resilience to resistance mutations. HIV's high mutation rate leads to the selection of amino acid substitutions in the protease enzyme that reduce inhibitor binding.

  • Atazanavir: The signature mutation for Atazanavir resistance is I50L.[14] Interestingly, this mutation can sometimes increase susceptibility to other PIs, a phenomenon known as hypersusceptibility.[14]

  • Saquinavir: Major resistance mutations for Saquinavir include G48V and L90M.[15] The G48V mutation, in particular, can confer cross-resistance to Atazanavir.[15]

The distinct resistance profiles mean that an individual failing a Saquinavir-based regimen might still respond to Atazanavir, and vice-versa, depending on the specific mutations that have developed. This underscores the importance of genotypic resistance testing in clinical practice.

Experimental Protocol: Determining HIV-1 Protease Inhibition Kinetics via FRET Assay

This section provides a validated, step-by-step methodology for determining the IC₅₀ and Kᵢ of protease inhibitors using a continuous fluorogenic assay.

4.1 Principle of the Assay

The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher molecule. This design is based on Förster Resonance Energy Transfer (FRET).[1][18] In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity over time.[1] The rate of this increase is proportional to the enzyme's activity.

4.2 Materials and Reagents

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., containing an EDANS/DABCYL pair)[19]

  • Assay Buffer: 50 mM sodium acetate, 0.1 M NaCl, pH 5.0[19]

  • Inhibitors: Atazanavir and Saquinavir, dissolved in DMSO

  • 96-well black, flat-bottom, non-binding microplates[19]

  • Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL)

4.3 Step-by-Step Procedure

  • Reagent Preparation: Prepare stock solutions of the FRET substrate and inhibitors in 100% DMSO. Prepare serial dilutions of the inhibitors in assay buffer. The final DMSO concentration in the assay should be kept low (<5%) to avoid affecting enzyme activity.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution at various concentrations (or DMSO for control wells).

    • Recombinant HIV-1 Protease (final concentration typically in the low nanomolar or high picomolar range).[19]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the FRET substrate to all wells. The substrate concentration should ideally be close to its Michaelis constant (Kₘ) for accurate Kᵢ determination.[20]

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Collection: Collect the raw fluorescence units (RFU) over time for each inhibitor concentration.

G cluster_workflow FRET Assay Workflow prep Prepare Reagents (Buffer, Inhibitor Dilutions, Substrate) setup Set up 96-well Plate (Buffer + Inhibitor + Enzyme) prep->setup incubate Pre-incubate (15 min, Room Temp) setup->incubate initiate Initiate Reaction (Add FRET Substrate) incubate->initiate measure Kinetic Measurement (Fluorescence Plate Reader) initiate->measure analyze Data Analysis (V₀ → % Inhibition → IC₅₀ → Kᵢ) measure->analyze

Caption: Experimental workflow for the HIV-1 protease FRET inhibition assay.

4.4 Data Analysis

  • Calculate Initial Velocity (V₀): For each well, plot RFU versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Determine Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

  • Calculate IC₅₀: Plot percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the experimentally determined IC₅₀ to the inhibition constant Kᵢ using the Cheng-Prusoff equation for competitive inhibition:[20] Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where:

    • [S] is the concentration of the substrate used in the assay.

    • Kₘ is the Michaelis constant of the substrate for the enzyme.

The Cheng-Prusoff equation is a cornerstone of enzyme kinetics, allowing for the standardization of inhibition data by calculating the substrate-independent Kᵢ value from the substrate-dependent IC₅₀ value.[20]

Discussion and Conclusion

This head-to-head comparison reveals that while both Atazanavir and Saquinavir are effective competitive inhibitors of HIV-1 protease, Atazanavir exhibits superior intrinsic potency against the wild-type enzyme. This is consistent with its development as a second-generation PI. However, the true clinical differentiation lies in their distinct resistance profiles. The emergence of specific mutations like I50L for Atazanavir and G48V/L90M for Saquinavir dictates their sequential use and highlights the dynamic interplay between the virus and antiretroviral therapy.

The provided FRET assay protocol offers a robust and sensitive method for researchers to quantify these critical kinetic parameters. By understanding the underlying principles of enzyme inhibition and employing rigorous experimental techniques, the scientific community can continue to characterize inhibitor efficacy and drive the development of new antiretroviral agents that overcome the persistent challenge of drug resistance.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Saquinavir Mesylate?
  • Wikipedia. (n.d.). Atazanavir. Retrieved from [Link]

  • Wikipedia. (n.d.). Saquinavir. Retrieved from [Link]

  • Pharmacology of Atazanavir ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16).
  • ResearchGate. (2025, August 6). (PDF) Review of atazanavir: A novel HIV protease inhibitor. Retrieved from [Link]

  • accessdata.fda.gov. (n.d.). NDA 20-628/S-025 & 21-785/S-004 Page 3 INVIRASE. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Atazanavir Sulfate?
  • MDPI. (2022, July 5). Saquinavir: From HIV to COVID-19 and Cancer Treatment. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

  • HIV i-Base. (2003, September 1). Resistance summary of new PIs: atazanavir and tipranavir. Retrieved from [Link]

  • PMC. (n.d.). Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir. Retrieved from [Link]

  • MDPI. (2009, December 3). HIV-1 Protease: Structural Perspectives on Drug Resistance. Retrieved from [Link]

  • Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. Retrieved from [Link]

  • PubMed. (2002, January 15). CYP3A4-mediated hepatic metabolism of the HIV-1 protease inhibitor saquinavir in vitro. Retrieved from [Link]

  • Raines Lab. (2015, August 11). Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity. Retrieved from [Link]

  • PMC. (n.d.). PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • PMC. (n.d.). FRET-Based Detection and Quantification of HIV-1 Virion Maturation. Retrieved from [Link]

  • PubMed. (2004, July 1). Atazanavir: a new protease inhibitor to treat HIV infection. Retrieved from [Link]

  • MDPI. (2023, August 30). Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors. Retrieved from [Link]

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Validation

A Crystallographic Duel: Unveiling the Binding Architectures of Atazanavir and Ritonavir to HIV-1 Protease

A Comparative Guide for Researchers and Drug Development Professionals In the relentless battle against Human Immunodeficiency Virus (HIV), the viral protease remains a cornerstone therapeutic target.[1][2][3] This homod...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless battle against Human Immunodeficiency Virus (HIV), the viral protease remains a cornerstone therapeutic target.[1][2][3] This homodimeric aspartic protease is essential for the viral life cycle, cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][4][5] Its inhibition renders the virus non-infectious, a principle that has driven the development of a class of potent drugs known as protease inhibitors (PIs). Among these, Atazanavir and Ritonavir represent two critical advancements, each with a unique structural and clinical profile.

This guide provides a detailed comparative crystallographic analysis of the binding of Atazanavir and Ritonavir to HIV-1 protease. Moving beyond a mere recitation of structural data, we will delve into the causality behind the experimental choices that enable such analyses and present the data in a self-validating framework. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular interactions that underpin the efficacy and resistance profiles of these vital antiretroviral agents.

The Strategic Imperative: Why Crystallography Matters

Understanding the precise three-dimensional arrangement of a drug molecule within its target's active site is paramount in modern drug design. X-ray crystallography provides an atomic-level snapshot of these interactions, revealing the hydrogen bonds, hydrophobic contacts, and other non-covalent forces that govern binding affinity and specificity.[6] This structural intelligence is not only crucial for optimizing existing inhibitors but also for designing next-generation drugs capable of overcoming resistance.[7]

Experimental Blueprint: From Gene to Crystal Structure

The journey to elucidating the crystal structure of an HIV-1 protease-inhibitor complex is a multi-step process demanding precision and expertise. The following protocol represents a synthesized, best-practice approach derived from established methodologies.[8][9]

Part 1: Recombinant Expression and Purification of HIV-1 Protease

The foundation of any crystallographic study is a highly pure and active protein.

  • Gene Synthesis and Cloning: A synthetic gene encoding the 99-amino acid HIV-1 protease monomer, often codon-optimized for Escherichia coli expression, is cloned into a suitable expression vector (e.g., pET series). To enhance stability and prevent autoproteolysis, mutations such as Q7K, L33I, and L63I may be introduced.[9]

  • Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Inclusion Body Preparation and Refolding: HIV-1 protease is often expressed as insoluble inclusion bodies. These are harvested by cell lysis and centrifugation. The inclusion bodies are then solubilized in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and refolded by rapid dilution or dialysis into a refolding buffer.

  • Purification: The refolded, active dimeric protease is purified to homogeneity using a combination of chromatographic techniques, such as ion-exchange and size-exclusion chromatography.

Part 2: Co-crystallization of HIV-1 Protease with Inhibitors

The formation of well-ordered crystals is the most critical and often challenging step.

  • Complex Formation: The purified HIV-1 protease is incubated with a molar excess of either Atazanavir or Ritonavir to ensure complete saturation of the active sites.

  • Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.[10]

  • Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are meticulously optimized to obtain large, single crystals suitable for X-ray diffraction.

Part 3: X-ray Diffraction Data Collection and Structure Determination
  • Cryo-protection and Data Collection: Crystals are cryo-protected to prevent damage from ice crystal formation during data collection at cryogenic temperatures (typically 100 K). Data are collected at a synchrotron source to obtain high-resolution diffraction patterns.[11][12][13][14]

  • Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using molecular replacement, using a previously determined structure of HIV-1 protease as a search model.

  • Model Building and Refinement: The inhibitor molecule is manually built into the electron density map, and the entire complex is refined to improve the fit between the model and the experimental data. The quality of the final model is assessed using metrics such as R-work and R-free.

Below is a visual representation of the experimental workflow:

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Structure Determination p1 Gene Cloning p2 Expression in E. coli p1->p2 p3 Purification p2->p3 c1 Complex Formation p3->c1 c2 Crystallization c1->c2 d1 X-ray Diffraction c2->d1 d2 Structure Solution d1->d2 d3 Refinement d2->d3

Caption: Experimental workflow for determining the crystal structure of HIV-1 protease in complex with an inhibitor.

Comparative Crystallographic Analysis: Atazanavir vs. Ritonavir

The following table summarizes the key crystallographic data for representative structures of Atazanavir and Ritonavir in complex with wild-type HIV-1 protease.

ParameterAtazanavir-HIV-1 ProteaseRitonavir-HIV-1 Protease
PDB ID 2AQU[15][16]1HXW[17][18][19][20][21]
Resolution (Å) 2.00[15]1.80[18]
R-work / R-free 0.227 / 0.238[15]Not explicitly stated in 1HXW, but typical for this resolution.
Space Group P 21 21 21[22]Not explicitly stated in 1HXW.
Inhibitor Conformation Adopts distinct bound conformations in response to mutations.[8][23]Can adopt different conformations in the active site.[24]
Key Interactions Unique interactions with flap residues.[15]Interacts with V82.[25]
Binding Mode of Atazanavir

Atazanavir, an azapeptide, exhibits a nearly symmetrical chemical structure, allowing it to make analogous contacts with each monomer of the protease dimer.[8][23] A key feature of its binding is the extensive network of hydrogen bonds it forms with the backbone atoms of the active site and the flexible flap regions of the enzyme.[15] The central hydroxyl group of Atazanavir is positioned to interact with the catalytic aspartate residues (Asp25 and Asp125). Its large P1' and P2' side chains occupy the S1' and S2' pockets of the protease, respectively.

Binding Mode of Ritonavir

Ritonavir, a peptidomimetic inhibitor, also binds in the active site of the HIV-1 protease dimer. Its central hydroxyl group mimics the transition state of peptide cleavage and forms crucial hydrogen bonds with the catalytic aspartates. The bulky side chains of Ritonavir make extensive hydrophobic contacts with the S1, S1', S2, and S2' pockets of the protease.[25] Notably, the thiazolyl groups of Ritonavir interact with Val82, a residue that is often implicated in drug resistance.[25]

The following diagram illustrates the key interactions of a generic protease inhibitor within the active site of HIV-1 protease.

binding_interactions cluster_protease HIV-1 Protease Active Site Asp25 Asp25 Asp125 Asp125 Flap Flap Region (Gly48-Ile50) S1 S1 Pocket S1_prime S1' Pocket S2 S2 Pocket S2_prime S2' Pocket Inhibitor Protease Inhibitor Inhibitor->Asp25 H-bond Inhibitor->Asp125 H-bond Inhibitor->Flap H-bond/Hydrophobic Inhibitor->S1 Hydrophobic Inhibitor->S1_prime Hydrophobic Inhibitor->S2 Hydrophobic Inhibitor->S2_prime Hydrophobic

Caption: Schematic of protease inhibitor interactions within the HIV-1 protease active site.

Structural Basis of Differential Resistance Profiles

The emergence of drug-resistant viral strains is a major challenge in HIV therapy.[7] Crystallographic studies of protease inhibitors bound to mutant forms of the enzyme have been instrumental in understanding the molecular basis of resistance.

Atazanavir: The signature mutation for Atazanavir resistance is I50L.[8][26][27] This mutation, located in the flap region, is thought to interfere with the unique interactions Atazanavir makes with these flexible loops.[15] Interestingly, the I50L mutation can lead to hypersusceptibility to other protease inhibitors, highlighting the intricate interplay between inhibitor structure and resistance pathways.[26][27]

Ritonavir: Long-term treatment with Ritonavir is associated with the emergence of multiple mutations in the protease gene, including V82A/F and I84V.[28] These mutations are located within the substrate-binding site and directly impact the binding of Ritonavir. The accumulation of multiple mutations is often required to confer high-level resistance.[28]

Conclusion

The comparative crystallographic analysis of Atazanavir and Ritonavir binding to HIV-1 protease reveals the subtle yet significant differences in their molecular interactions. These structural insights provide a rational basis for their distinct pharmacological profiles and resistance patterns. Atazanavir's unique interactions with the flap regions and Ritonavir's extensive contacts within the substrate-binding pockets underscore the diverse strategies that can be employed to effectively inhibit this critical viral enzyme. As the virus continues to evolve, the principles of structure-based drug design, guided by high-resolution crystallographic data, will remain indispensable in the development of new and more durable antiretroviral therapies.

References

  • Schmit, J. C., et al. (1998). Resistance-related mutations in the HIV-1 protease gene of patients treated for 1 year with the protease inhibitor ritonavir (ABT-538). AIDS, 12(14), 1775-1783. [Link]

  • Klei, H. E., et al. (2007). X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. Journal of Virology, 81(18), 9947-9956. [Link]

  • Wensing, A. M., et al. (2010). HIV-1 Protease: Structural Perspectives on Drug Resistance. Viruses, 2(1), 108-135. [Link]

  • Churchill, M. J., et al. (2012). Frequency and patterns of protease gene resistance mutations in HIV-infected patients treated with lopinavir/ritonavir as their first protease inhibitor. Journal of Antimicrobial Chemotherapy, 67(4), 988-993. [Link]

  • Rhee, S. Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. Pathogens, 11(5), 546. [Link]

  • Louis, J. M., et al. (2011). HIV-1 Protease Function and Structure Studies with the Simplicial Neighborhood Analysis of Protein Packing (SNAPP) Method. Viruses, 3(1), 1-20. [Link]

  • UCL. (n.d.). HIV-1 Protease. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • RCSB PDB. (2006). 2AQU: Structure of HIV-1 protease bound to atazanavir. [Link]

  • Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry, 38(2), 280-283. [Link]

  • Wikipedia. (n.d.). HIV-1 protease. Retrieved from [Link]

  • Colonno, R. J., et al. (2004). Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones. Journal of Virology, 78(18), 9947-9956. [Link]

  • Rhee, S. Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. ResearchGate. [Link]

  • RCSB PDB. (1998). 1HXW: HIV-1 PROTEASE DIMER COMPLEXED WITH A-84538. [Link]

  • Kuritzkes, D. R. (2003). Resistance summary of new PIs: atazanavir and tipranavir. HIV i-Base. [Link]

  • Rhee, S. Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. MDPI. [Link]

  • Klei, H. E., et al. (2007). X-ray crystal structures of human immunodeficiency virus type 1 protease mutants complexed with atazanavir. Journal of Virology, 81(18), 9947-9956. [Link]

  • Stanford University. (2025). PI Resistance Notes. HIV Drug Resistance Database. [Link]

  • NCBI. (2005). 2AQU: Structure of HIV-1 protease bound to atazanavir. [Link]

  • NCBI. (1997). 1HXW: HIV-1 PROTEASE DIMER COMPLEXED WITH A-84538. [Link]

  • PDB-101. (n.d.). HIV-1 Protease. Molecule of the Month. Retrieved from [Link]

  • Schiffer, C. A., & Swanstrom, R. (2010). Highly resistant HIV-1 proteases and strategies for their inhibition. Future Medicinal Chemistry, 2(3), 409-421. [Link]

  • PDBe. (n.d.). 1HXW. Structure Summary. Retrieved from [Link]

  • Henes, M., et al. (2023). Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance. eLife, 12, e84333. [Link]

  • RCSB PDB. (2009). 3EKY: Crystal Structure of wild-type HIV protease in complex with the inhibitor, Atazanavir. [Link]

  • Blundell, T. L., & Jhoti, H. (2006). Industrial perspective on X-ray data collection and analysis. Acta Crystallographica Section D: Biological Crystallography, 62(1), 115-124. [Link]

  • wwPDB. (2024). pdb_00001hxw. Retrieved from [Link]

  • Adachi, H., et al. (2008). Crystallization and preliminary neutron diffraction studies of HIV-1 protease cocrystallized with inhibitor KNI-272. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 11), 1033-1035. [Link]

  • RCSB PDB. (2006). 2AQ2: Crystal structure of T-cell receptor V beta domain variant complexed with superantigen SEC3 mutant. [Link]

  • ResearchGate. (n.d.). Chemical structure of atazanavir, which is marketed as the sulfuric... Download Scientific Diagram. Retrieved from [Link]

  • RCSB PDB. (2005). 2AQW: Structure of putative orotidine-monophosphate-decarboxylase from Plasmodium yoelii (PY01515). [Link]

  • RCSB PDB. (n.d.). Annotations: 1HXW. Retrieved from [Link]

  • RCSB PDB. (2006). 2AQ8: Crystal structure of wild-type of Enoyl-ACP(CoA) reductase from Mycobacterium tuberculosis in complex with NADH. [Link]

  • ResearchGate. (n.d.). Chemical structure of Ritonavir. Download Scientific Diagram. Retrieved from [Link]

  • Wójcik, M., et al. (2024). Crystal Structure of Ritonavir Polymorphs I and II Revisited with the Application of NMR Crystallography. Chemistry – A European Journal, e202400185. [Link]

  • Wlodawer, A. (2013). X-ray crystallography of protein-ligand interactions. FEBS Journal, 280(21), 5225-5239. [Link]

  • D'Amore, G., et al. (2022). Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison. International Journal of Molecular Sciences, 23(2), 856. [Link]

  • RCSB PDB. (2006). 2B60: Structure of HIV-1 protease mutant bound to Ritonavir. [Link]

  • Lockbaum, G. J., et al. (2016). Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Molecules, 21(11), 1475. [Link]

  • Owen, R. L., & Fischer, P. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1113762. [Link]

  • Owen, R. L., & Fischer, P. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1113762. [Link]

  • Wlodawer, A., et al. (1995). Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Protein Science, 4(6), 1211-1220. [Link]

  • Owen, R. L., & Fischer, P. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1113762. [Link]

  • Ascone, I., et al. (2008). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences, 105(41), 15777-15782. [Link]

  • RCSB PDB. (2009). 3EL9: Crystal structure of atazanavir (ATV) in complex with a multidrug HIV-1 protease (V82T/I84V). [Link]

  • RCSB PDB. (2006). 2O4K: Crystal Structure of HIV-1 Protease (Q7K) in Complex with Atazanavir. [Link]

  • Chem Help ASAP. (2024, January 27). design of HIV-1 protease inhibitors with x-ray crystallography [Video]. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (3R,8S,9S,12R)-Atazanavir

[1][2] Executive Safety Summary Immediate Action Required: (3R,8S,9S,12R)-Atazanavir is a potent HIV-1 protease inhibitor.[1] While its therapeutic daily dose is high (300–400 mg), its concentrated form as an Active Phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

Immediate Action Required: (3R,8S,9S,12R)-Atazanavir is a potent HIV-1 protease inhibitor.[1] While its therapeutic daily dose is high (300–400 mg), its concentrated form as an Active Pharmaceutical Ingredient (API) presents specific, severe hazards that differ from the formulated drug.[1]

  • Primary Hazard: Serious Eye Damage (H318). Direct contact with dust or concentrated solution can cause irreversible corneal damage.[1]

  • Secondary Hazard: Specific Target Organ Toxicity (H372). Repeated exposure affects the liver (hyperbilirubinemia) and heart (PR interval prolongation).[1]

  • Containment Level: OEB 3 (Hazardous). Handle in a contained environment.[1] Avoid all dust generation.[1][2][3]

Risk Assessment & Mechanism of Action

To understand the safety protocols, one must understand the compound's behavior.

Mechanism-Based Toxicity

Atazanavir acts by binding to the active site of HIV-1 protease, preventing the processing of viral Gag and Gag-Pol polyproteins.[1]

  • Why this matters for safety: The molecule is designed to be biologically stable and permeate tissues.[1] In an occupational setting, unintended systemic absorption can lead to off-target inhibition of human transporters (e.g., UGT1A1 inhibition causing jaundice) and ion channels (hERG inhibition causing cardiac arrhythmias).[1]

  • Physical State Risk: As a crystalline solid (often sulfate salt), it is prone to static and dust generation.[1] Its insolubility in water (<0.1 mg/mL) means aqueous eye flushes may be less effective at physically removing the solid compared to soluble compounds, increasing the risk of local tissue damage.[1]

Physical Properties & Safety Implications
PropertyValueSafety Implication
Solubility (Water) < 0.1 mg/mL (Insoluble)Water rinses alone are insufficient for surface decontamination.[1] Use surfactants or ethanol.[1]
Solubility (DMSO) ~100 mg/mLDMSO enhances skin permeability.[1] If dissolved in DMSO, the compound penetrates skin instantly.
Appearance White to pale yellow powderHigh contrast on dark surfaces; hard to see on white bench mats.[1] Use black bench liners.
Molecular Weight 704.9 g/mol (Free Base)Large molecule, but dust inhalation remains a primary route of exposure.[1]

PPE Selection Matrix

Select PPE based on the scale of operation. "Standard" applies to analytical weighing (<100 mg).[1] "Bulk" applies to preparative work (>1 g).[1]

Protection ZoneStandard Operation (<100 mg)Bulk / High-Dust Operation (>1 g)
Respiratory N95 Respirator (if outside hood) or Fume Hood sash at <18".[1]PAPR (Powered Air Purifying Respirator) or N99 if handling open powder outside an isolator.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to H318 risk.[1]Face Shield + Goggles.[1] Double layer protection required.[1][4]
Hand Double Nitrile Gloves (min 0.11 mm thick).[1] Change outer pair immediately upon contamination.[1]Double Nitrile (Long Cuff).[1] Consider laminate inner glove if using DMSO/DMF.[1]
Body Lab Coat (Buttoned, cotton/poly blend).[1]Tyvek® Coverall or disposable gown with elastic cuffs.[1]
Footwear Closed-toe, non-porous shoes.[1]Shoe covers required in designated powder handling rooms.[1]

Operational Workflow: Step-by-Step

This protocol ensures containment from storage to disposal.[1]

Diagram: Safe Handling Workflow

Atazanavir_Workflow Storage 1. Storage (-20°C, Desiccated) Weighing 2. Weighing (Fume Hood/Isolator) Storage->Weighing Acclimate to RT Solubilization 3. Solubilization (Add Solvent to Powder) Weighing->Solubilization Add DMSO/EtOH Waste 5. Waste Disposal (Incineration) Weighing->Waste Contaminated Solids Experiment 4. Experiment (In Vitro/In Vivo) Solubilization->Experiment Dilute Experiment->Waste Segregate

Caption: Logical flow for handling Atazanavir, emphasizing containment during the critical weighing and solubilization phases.

Detailed Protocol

Step 1: Preparation & Weighing

  • Acclimatization: Allow the vial to warm to Room Temperature (RT) before opening. This prevents condensation, which causes hydrolysis or clumping.[1]

  • Static Control: Use an anti-static gun on the vial if available. Atazanavir powder is static-prone.[1]

  • Weighing:

    • Never weigh on an open bench. Use a certified chemical fume hood or powder containment hood.[1]

    • Line the balance area with a black absorbent mat to visualize white powder spills.[1]

    • Pre-wet the spatula with the solvent (if compatible) or use a disposable anti-static spatula.[1]

Step 2: Solubilization

  • Preferred Solvent: DMSO (up to 100 mg/mL) or Ethanol.[1]

  • Technique: Add solvent to the powder container.[1] Do not transfer dry powder to a solvent container if possible (reduces dust).[1]

  • Vortexing: Cap tightly before vortexing.[1] Ensure the cap liner is compatible (PTFE-lined is best).[1]

Step 3: Spill Cleanup (Small Scale)

  • Dry Spill: Do not sweep.[1] Cover with a paper towel dampened with Ethanol (70%) .[1] The ethanol suppresses dust and solubilizes the compound better than water.[1]

  • Wet Spill: Absorb with pads.[1] Clean area with 10% bleach (to degrade biologicals if co-contaminated) followed by an Ethanol wipe.[1]

  • Verification: Use a UV light (if applicable for detection) or simply wipe until no residue remains.[1]

Emergency Response & Disposal

Eye Exposure (Critical)

Since Atazanavir causes serious eye damage (H318):

  • Immediate Flush: Flush eyes for a minimum of 15 minutes immediately.[1]

  • Contact Lenses: Remove only if easy to do so; otherwise, flush over them.[1][3]

  • Medical Attention: Seek immediate medical evaluation. Bring the SDS. The mechanical abrasion of the crystals combined with chemical irritation requires professional assessment.[1]

Waste Disposal Plan
  • Solid Waste: All gloves, weigh boats, and contaminated paper towels must be disposed of as Hazardous Chemical Waste (Incineration recommended).[1] Do not throw in regular trash.

  • Liquid Waste: Collect in a dedicated carboy labeled "Toxic Organic Waste (Contains Atazanavir)."[1]

  • Aquatic Precaution: Do not pour down the drain. H411 classification means it is toxic to aquatic life with long-lasting effects.[1][5]

Decision Logic: Spill Response

Spill_Response Start Spill Detected Type Identify State Start->Type Powder Powder/Solid Type->Powder Liquid Liquid/Solution Type->Liquid Action_Powder Cover with EtOH-dampened towel Powder->Action_Powder Action_Liquid Absorb with Chem-Pads Liquid->Action_Liquid Clean Clean Surface (Ethanol -> Water) Action_Powder->Clean Action_Liquid->Clean Disposal Bag as HazWaste (Label: Toxic) Clean->Disposal

Caption: Decision tree for immediate spill response, prioritizing dust suppression for solids and containment for liquids.

References

  • European Medicines Agency (EMA). (2024).[1] Atazanavir Viatris: Summary of Product Characteristics (Hazards & Mechanism). Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 148192, Atazanavir. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Labels and Pictograms (H318/H372). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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